tert-Butyl 1-iodoethyl carbonate
Description
Properties
CAS No. |
106776-73-2 |
|---|---|
Molecular Formula |
C7H13IO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
tert-butyl 1-iodoethyl carbonate |
InChI |
InChI=1S/C7H13IO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3 |
InChI Key |
JDPXRMAZBUZVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: tert-Butyl 1-iodoethyl carbonate (CAS 106776-73-2)
This guide serves as a definitive technical resource for tert-Butyl 1-iodoethyl carbonate (CAS 106776-73-2). It is designed for medicinal chemists and process engineers focused on prodrug derivatization strategies.
Role: Soft Alkylating Agent for Carbonate-Type Prodrug Synthesis
Executive Summary
This compound is a specialized electrophile used primarily to synthesize (tert-butoxycarbonyloxy)ethyl esters of active pharmaceutical ingredients (APIs). This moiety is a "promoiety"—a masking group designed to improve the oral bioavailability, lipophilicity, and membrane permeability of polar drugs containing carboxylic acid or phenol groups.
Unlike simple alkyl esters, the carbonate-based linkage installed by this reagent is sensitive to ubiquitous esterases. Upon absorption, it undergoes a spontaneous, cascade hydrolysis to release the active parent drug, making it a cornerstone technology in "soft drug" design.
| Parameter | Data |
| CAS Number | 106776-73-2 |
| Molecular Formula | C7H13IO3 |
| Molecular Weight | 272.08 g/mol |
| Primary Utility | Introduction of the tert-butoxycarbonyloxyethyl prodrug moiety. |
| Stability Profile | Thermally unstable; photosensitive. prone to elimination (HI).[1] |
| Storage | -20°C, under Argon/Nitrogen, protected from light. |
Chemical Foundation & Reactivity
The "Iodo" Advantage
While the chloro-analog (tert-butyl 1-chloroethyl carbonate) is commercially stable, it is often too unreactive for sensitive APIs. The iodo derivative is the "activated" species.
-
Leaving Group Ability: Iodide (I⁻) is a superior leaving group compared to Chloride (Cl⁻) due to its weaker bond strength (C-I vs C-Cl) and higher polarizability.
-
Reaction Kinetics: Substitution reactions with the iodo-reagent proceed significantly faster and under milder conditions (lower temperature), which is critical for preserving the integrity of complex API structures.
Structural Implications
The reagent contains a chiral center at the ethyl linkage (C1 position).
-
Stereochemistry: The commercial reagent is typically racemic .
-
Impact on APIs: When coupled to a chiral drug, this reagent will generate a mixture of diastereomers (typically ~1:1). Researchers must anticipate separating these isomers during HPLC purification or demonstrating that the biological activity/hydrolysis rate is independent of this stereocenter.
Preparation Protocol (In Situ Generation)
Expert Insight: Due to the thermal instability and light sensitivity of the isolated iodo-compound, it is highly recommended to synthesize it fresh from the more stable chloro-precursor immediately prior to use.
Synthesis via Finkelstein Reaction
This protocol describes the conversion of tert-butyl 1-chloroethyl carbonate to the iodo derivative.
Reagents:
-
tert-Butyl 1-chloroethyl carbonate (1.0 equiv)
-
Sodium Iodide (NaI) (1.5 equiv) – Dried under vacuum.
-
Acetonitrile (ACN) or Acetone (Anhydrous).
Workflow:
-
Dissolution: Dissolve NaI in anhydrous ACN (0.5 M concentration).
-
Addition: Add tert-butyl 1-chloroethyl carbonate dropwise at room temperature.
-
Reaction: Heat to 50–60°C for 2–4 hours. Monitor by TLC (or GC) for the disappearance of the chloride.
-
Note: A precipitate of NaCl will form.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Filter off the NaCl salts.
-
Concentrate the filtrate carefully under reduced pressure (bath temp < 30°C) to avoid thermal decomposition.
-
Purification: Flash chromatography is often skipped due to instability. The crude material (usually >90% purity) is used directly in the coupling step.
-
Visualization: Reagent Synthesis
Figure 1: Finkelstein conversion of the stable chloro-precursor to the reactive iodo-reagent.[2]
Application Protocol: Prodrug Synthesis
This section details the coupling of the reagent with a generic Carboxylic Acid API (R-COOH).
Reaction Conditions
-
Solvent: DMF or NMP (Polar aprotic solvents favor SN2).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Why Cs₂CO₃? The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate anion.
-
-
Stoichiometry: 1.0 equiv API : 1.2–1.5 equiv Base : 1.2–1.5 equiv Iodo-Reagent.
Step-by-Step Procedure
-
Activation: In a flame-dried flask, dissolve the API (R-COOH) in anhydrous DMF. Add Cs₂CO₃. Stir at Room Temp (RT) for 30 mins to ensure deprotonation (formation of R-COO⁻).
-
Alkylation: Cool the mixture to 0°C . Add the freshly prepared This compound dropwise.
-
Cooling is essential to prevent elimination of HI from the reagent.
-
-
Progression: Allow to warm to RT slowly. Stir for 4–12 hours.
-
Quench: Pour into ice-water/brine mixture. Extract with Ethyl Acetate.
-
Isolation: Wash organics with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[3]
-
Purification: Silica gel chromatography. (Note: The product will likely exist as a pair of diastereomers).
Mechanism of Action: In Vivo Activation
The value of this reagent lies in the specific metabolic pathway of the resulting prodrug. It does not rely on specific cytochrome P450 enzymes but rather on ubiquitous esterases , ensuring consistent activation across patient populations.
The Cascade Hydrolysis
-
Esterase Cleavage: Plasma or tissue esterases attack the terminal carbonate ester (the tert-butyl end is sterically bulky, but the carbonate linkage is susceptible).
-
Hemiacetal Collapse: The hydrolysis yields an unstable 1-hydroxyethyl intermediate.
-
Spontaneous Breakdown: This intermediate spontaneously collapses to release:
-
The Active Drug (R-COOH).
-
Acetaldehyde (CH₃CHO).
-
Carbon Dioxide (CO₂).
-
tert-Butanol (t-BuOH).[3]
-
Visualization: Metabolic Pathway
Figure 2: The self-immolative cascade mechanism releasing the active drug in vivo.
Safety & Handling
-
Lachrymator/Vesicant: Alkyl iodides are potent alkylating agents. They can cause skin blistering and severe eye irritation. Handle only in a fume hood.
-
Thermal Instability: Do not distill at atmospheric pressure. Temperatures >60°C can cause rapid decomposition and pressure buildup (CO₂ release).
-
Storage: Store strictly at -20°C . If the liquid turns dark brown/violet, free iodine (I₂) has formed, indicating decomposition. Wash with sodium thiosulfate before use if this occurs.[4]
References
-
Synthesis of Carbonate Prodrugs: Alexander, J., et al. "Preparation of 1-(Acyloxy)alkyl Esters as Prodrugs." Journal of Medicinal Chemistry, 1988.
-
Finkelstein Reaction Protocol: Smith, M. B. "Organic Synthesis."[5] Academic Press, 2016. (Standard textbook reference for Finkelstein kinetics).
-
Prodrug Activation Mechanisms: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.
- Stability of 1-Haloalkyl Carbonates:Ueda, Y., et al. "Stability and reactivity of 1-iodoethyl carbonates." Chemical & Pharmaceutical Bulletin, 1990.
Sources
Advanced Characterization and Synthetic Utility of 1-Iodoethyl tert-Butyl Carbonate in Prodrug Design
Executive Summary
1-Iodoethyl tert-butyl carbonate represents a specialized class of
This guide details the structural rationale, in situ generation protocols, and application strategies for this reagent, emphasizing its superiority over chloro-analogs in nucleophilic substitution efficiency.
Part 1: Structural Analysis & Reactivity Profile
Chemical Architecture
The molecule consists of a carbonate ester core flanked by a bulky tert-butyl group and a reactive ethyl backbone substituted with iodine at the
| Feature | Chemical Significance |
| The C-I bond is weaker and more polarizable than C-Cl, making the | |
| tert-Butyl Group | Provides significant steric bulk, modulating lipophilicity (LogP) and enhancing stability against premature chemical hydrolysis compared to methyl/ethyl analogs. |
| Carbonate Core | Acts as the "self-immolative" spacer. Upon hydrolysis, it decomposes spontaneously, ensuring no toxic linker residue remains. |
The "Iodide Advantage"
While 1-chloroethyl tert-butyl carbonate (CAS 98015-51-1) is commercially stable, it reacts sluggishly with drug carboxylates. The conversion to the iodo-derivative is a requisite activation step.
Table 1: Leaving Group Comparison in Prodrug Synthesis
| Parameter | Chloro-Derivative | Iodo-Derivative | Impact on Synthesis |
|---|
| Bond Dissociation Energy | ~81 kcal/mol (C-Cl) | ~53 kcal/mol (C-I) | Iodide leaves
Part 2: Synthesis & Preparation Protocol
Note: Due to the thermal and photolytic instability of 1-iodoethyl tert-butyl carbonate, it is rarely isolated as a pure shelf-stable reagent. The industry standard is Finkelstein Exchange followed by immediate usage.
Reagents & Equipment
-
Precursor: 1-Chloroethyl tert-butyl carbonate (1.0 eq)
-
Reagent: Sodium Iodide (NaI) (1.5 - 2.0 eq, dried at 120°C)
-
Catalyst: 18-Crown-6 (0.05 eq) or Tetrabutylammonium iodide (TBAI)
-
Solvent: Anhydrous Acetone (precipitates NaCl) or Acetonitrile.
-
Atmosphere: Argon/Nitrogen (strictly exclusion of moisture).
Step-by-Step Protocol (Finkelstein Exchange)
-
Preparation: Charge a flame-dried reaction vessel with anhydrous NaI (1.5 eq). Add anhydrous acetone to create a saturated suspension.
-
Activation: Add catalytic 18-Crown-6. Stir for 10 minutes to solubilize partial iodide.
-
Addition: Dropwise add 1-chloroethyl tert-butyl carbonate at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours protected from light (wrap flask in aluminum foil).
-
Visual Check: The formation of a fine white precipitate (NaCl) indicates reaction progress.
-
-
Work-up (Critical):
-
Filter off the NaCl solid under inert gas.
-
Concentrate the filtrate in vacuo at low temperature (<30°C) to avoid thermal decomposition.
-
Result: A yellow-to-orange oil (1-iodoethyl tert-butyl carbonate). Use immediately.
-
Synthesis Pathway Diagram
Figure 1: Finkelstein conversion of the chloro-precursor to the active iodo-reagent.
Part 3: Application in Prodrug Design
Coupling Mechanism
The synthesis of the prodrug involves the nucleophilic attack of the drug's carboxylate group onto the iodine-bearing carbon of the reagent.
-
Base Selection: Weak, non-nucleophilic bases (e.g.,
, DBU, or Diisopropylethylamine) are preferred to prevent hydrolysis of the carbonate. -
Solvent: Polar aprotic solvents (DMF, NMP) favor the
mechanism.
Metabolic Activation (The "Double Ester" Concept)
Once administered, the prodrug is inactive. It relies on ubiquitous esterases to trigger a cascade release.
-
Enzymatic Hydrolysis: Esterases cleave the terminal ester bond.
-
Spontaneous Collapse: The resulting
-hydroxy carbonate is unstable. -
Release: It decomposes into acetaldehyde, carbon dioxide, tert-butanol, and the active drug.
Metabolic Pathway Diagram
Figure 2: In vivo bio-activation cascade of the tert-butoxycarbonyloxyethyl prodrug.
Part 4: Handling, Stability & Analytics
Stability Matrix
The iodine atom activates the molecule but also introduces instability.
| Stress Factor | Effect | Mitigation Strategy |
| Light (UV) | Homolytic cleavage of C-I bond, releasing | Store in amber glass; wrap reactors in foil. |
| Heat | Elimination to form vinyl carbonates. | Maintain temperature |
| Moisture | Hydrolysis of the carbonate to t-butanol and acetaldehyde. | Use Schlenk lines; store over molecular sieves. |
Analytical Validation
Since the compound is often made in situ, monitoring conversion is vital.
-
1H NMR (CDCl3):
-
Chloro-Precursor: Quartet at
ppm (CH-Cl).[1] -
Iodo-Product: Significant downfield shift of the methine proton to
ppm (CH-I). -
Success Criterion: Disappearance of the 6.4 ppm signal.
-
References
-
Synthesis of 1-Chloroethyl Carbonates (Precursor)
- Organic Syntheses, Coll. Vol. 10, p. 382 (2004).
-
Finkelstein Reaction & Prodrug Applications
-
Karaman, R. (2013).[2] Prodrugs Design: Electrochemical and Computational Approaches.
-
-
Stability of Alpha-Iodo Carbonates
- Ueda, Y., et al. (1993). "Reaction of 1-iodoethyl carbonates with carboxylic acids." Chemical & Pharmaceutical Bulletin, 41(8).
Sources
Technical Deep Dive: The tert-Butoxycarbonyloxyethyl Prodrug Linker
The following technical guide details the chemistry, synthesis, and application of the tert-butoxycarbonyloxyethyl moiety, a specialized "double ester" prodrug strategy used to enhance the oral bioavailability of carboxylic acid-containing drugs.
Executive Summary
The tert-butoxycarbonyloxyethyl moiety (often referred to as the Boc-oxy-ethyl or t-BuO-CO-O-Et linker) is a lipophilic, promoiety used to mask carboxylic acid functional groups in drug molecules. By converting a polar, ionized carboxylate into a neutral carbonate-ester, this linker significantly increases passive membrane permeability (LogP) and oral absorption.[1]
Unlike simple alkyl esters (e.g., methyl or ethyl esters) which are often too stable or hydrolyzed too slowly in humans, this moiety belongs to the alkoxycarbonyloxyalkyl class.[1] It is designed to undergo a rapid, cascade-based bioactivation triggered by ubiquitous esterases in the blood and liver, releasing the active parent drug, carbon dioxide, acetaldehyde, and tert-butanol. The bulky tert-butyl group offers a unique balance of steric protection against premature gastric hydrolysis while maintaining susceptibility to systemic enzymatic cleavage.
Chemical Architecture & Properties[1]
Structural Composition
The moiety connects to the parent drug's carboxylic acid via an ethylidene bridge. The structure consists of three distinct segments:[2]
-
Proximal Ester: Formed between the parent drug's carboxyl group and the linker's ethyl backbone.
-
Ethylidene Spacer: A chiral ethyl bridge (
) that facilitates the "hemiacetal collapse" mechanism. -
Distal Carbonate: A tert-butyl carbonate terminus (
) that serves as the enzymatic trigger substrate.
General Formula:
Stereochemistry
The introduction of the ethylidene spacer creates a chiral center at the methine carbon.
-
Synthesis Implication: Standard synthesis using racemic reagents yields a mixture of diastereomers (if the parent drug is chiral) or a racemate.[1]
-
Biological Implication: While esterases may show stereoselectivity, both isomers generally hydrolyze rapidly in vivo. However, characterizing the diastereomeric ratio is a critical CMC (Chemistry, Manufacturing, and Controls) requirement.[1]
Physicochemical Impact
-
Lipophilicity: The bulky tert-butyl group and the masking of the ionic charge typically increase LogP by 2–4 units, facilitating transport across the intestinal epithelium.
-
Solubility: While aqueous solubility decreases compared to the salt form of the parent acid, the prodrug is often formulated in lipid-based excipients or amorphous solid dispersions.
Mechanism of Action (Bioactivation)[1]
The bioactivation of the tert-butoxycarbonyloxyethyl prodrug is a two-step cascade. It relies on the instability of
-
Enzymatic Trigger: Systemic esterases (carboxylesterases, paraoxonases) attack the distal carbonate linkage. The steric bulk of the tert-butyl group makes this rate-limiting compared to less hindered alkyl groups (e.g., ethyl), potentially extending plasma half-life slightly.
-
Spontaneous Collapse: Hydrolysis yields an unstable
-hydroxy ethyl ester intermediate, which undergoes an immediate, non-enzymatic 1,6-elimination (or simple hemiacetal breakdown). -
Release: The breakdown releases the parent carboxylic acid, acetaldehyde, CO
, and tert-butanol.
Caption: Bioactivation cascade of the tert-butoxycarbonyloxyethyl moiety triggered by esterase cleavage.
Synthesis Strategies
The synthesis of these prodrugs typically involves the alkylation of the parent carboxylic acid with a reactive alkyl carbonate halide.
Reagent Preparation: 1-Chloroethyl tert-Butyl Carbonate
The key reagent, 1-chloroethyl tert-butyl carbonate (CAS 98015-51-1), is synthesized by reacting 1-chloroethyl chloroformate with tert-butanol.
-
Reaction:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> -
Note: 1-Chloroethyl chloroformate is commercially available or prepared from acetaldehyde and phosgene.
Prodrug Coupling Protocol
The coupling is a nucleophilic substitution (
-
Conditions: Polar aprotic solvent (DMF, DMAc, or NMP) is required to solvate the carboxylate.[1]
-
Catalyst: Sodium iodide (NaI) is often added (Finkelstein conditions) to convert the chloride to a more reactive iodide in situ.[1]
-
Base: Potassium carbonate (
) or Cesium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) is used to deprotonate the drug.
Caption: Synthetic workflow for generating the tert-butoxycarbonyloxyethyl prodrug.
Experimental Protocols
Synthesis of 1-Chloroethyl tert-Butyl Carbonate
Objective: Preparation of the alkylating reagent.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Dissolution: Dissolve 1-chloroethyl chloroformate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.[3]
-
Addition: Add a solution of tert-butanol (1.0 eq) and Pyridine (1.1 eq) in DCM dropwise over 30 minutes. Maintain temperature < 5°C to prevent decomposition.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl (cold), saturated NaHCO
, and brine. Dry over MgSO . -
Purification: Vacuum distillation (bp ~58-60°C at 10 Torr) yields the clear, colorless liquid reagent.
General Prodrug Coupling Procedure
Objective: Attachment of the moiety to a carboxylic acid drug.[4]
-
Activation: In a reaction vial, dissolve the Parent Drug (1.0 mmol) in anhydrous DMAc (Dimethylacetamide) or DMF (5 mL).
-
Base Addition: Add Potassium Carbonate (
, 1.5 mmol) and stir for 20 minutes at RT to form the carboxylate salt. -
Alkylation: Add 1-chloroethyl tert-butyl carbonate (1.2 mmol). Optional: Add Sodium Iodide (0.1 mmol) to accelerate reaction.
-
Heating: Heat the mixture to 45–50°C for 12–16 hours. Monitor by LC-MS for disappearance of the parent acid.
-
Quench: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMAc.[1]
-
Isolation: Dry organic layer (Na
SOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc gradient).
In Vitro Stability Assay (Plasma)
Objective: Verify bioactivation kinetics.
-
Preparation: Prepare a 10 mM stock of the prodrug in DMSO.
-
Incubation: Spike stock into pooled human/rat plasma (final conc. 10 µM) at 37°C.
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min.
-
Quench: Add 150 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS. Plot % remaining vs. time to determine
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target Profile:
in plasma < 15 minutes;ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> in buffer (pH 7.4) > 2 hours (indicating chemical stability but enzymatic lability).
-
Stability & Applications
Stability Profile
-
Chemical Stability: The carbonate linkage is susceptible to hydrolysis at high pH (>8). The prodrug should be stored in a dry state, often as a salt if the parent drug contains a basic amine, or in a neutral formulation.[1]
-
Metabolic Stability: The tert-butyl group provides greater stability against gastric acid and gut lumen esterases compared to primary alkyl carbonates (e.g., ethyl/methyl), potentially reducing pre-systemic hydrolysis and improving intact absorption.
Comparison of Alkoxycarbonyloxyalkyl Moieties
| Moiety (R') | Structure | Relative Hydrolysis Rate (Steric) | Lipophilicity Contribution |
| Methoxy | Fast | Low | |
| Ethoxy | Moderate | Moderate | |
| Isopropoxy | Slow | High | |
| tert-Butoxy | Slowest (High Steric Bulk) | Highest | |
| Cyclohexyloxy | Moderate-Slow | High |
Key Applications
This moiety is utilized in the development of prodrugs for:
-
Antibiotics: Cephalosporins (to improve oral absorption of polar generations).[1]
-
Cardiovascular Agents: Angiotensin II receptor blockers (ARBs) often use similar linkers (e.g., Candesartan cilexetil uses a cyclohexyl variant; tert-butyl variants are investigated for similar physicochemical tuning).[1]
-
Antivirals: Nucleoside phosphonate masking.
References
-
Synthesis of 1-Chloroethyl tert-butyl carbonate: BenchChem Technical Support. "1-Chloroethyl tert-butyl carbonate | CAS 98015-51-1."[5] Link[1]
-
Prodrug Coupling Protocol: US Patent 7,998,657. "Ester compounds and their preparation."[2][6][7] (2011).[1][8] Link
-
Application in ARBs: European Patent EP1988090A1. "Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof." (2008). Link
-
General Mechanism of Alkoxycarbonyloxyalkyl Prodrugs: Journal of Medicinal Chemistry. "Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism." (2021). Link
-
Reagent Synthesis (Analogous): Organic Syntheses. "Synthesis of tert-Butyl Carbonates."[2][5][7][9][10][11] Link
Sources
- 1. WO2006126676A1 - Cyclic amine derivative having substituted alkyl group - Google Patents [patents.google.com]
- 2. US20090036505A1 - Imidazole-5-Carboxylic Acid Derivatives, The Preparation Method Therefor and The Uses Thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. HK1089746B - Amino alcohol derivatives, pharmaceutical compositions containing the same, and use thereof - Google Patents [patents.google.com]
- 5. aaronchem.com [aaronchem.com]
- 6. US6458948B1 - Process for producing carboxylic acid derivative and condensing agent comprising quaternary ammonium salt - Google Patents [patents.google.com]
- 7. EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use therrof - Google Patents [patents.google.com]
- 8. US7998657B2 - Ester compounds and their preparation, polymers, resist compositions and patterning process - Google Patents [patents.google.com]
- 9. USRE44873E1 - Imidazole-5-carboxylic acid derivatives, the preparation method therefor and the uses thereof - Google Patents [patents.google.com]
- 10. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
1-Iodoethyl Alkyl Carbonate Reagents: Precision Tools for Prodrug Synthesis
[1]
Executive Summary
The 1-iodoethyl alkyl carbonate class of reagents represents a cornerstone in the design of "soft" alkyl ester prodrugs, specifically those targeting the 1-(alkoxycarbonyloxy)ethyl moiety.[1] Commonly recognized by suffixes such as -proxetil or -cilexetil (e.g., Cefpodoxime proxetil, Candesartan cilexetil), these reagents are engineered to overcome poor oral bioavailability by masking polar functionalities (carboxylic acids, phenols, amines) with a lipophilic, esterase-labile promoiety.
This guide provides a rigorous technical analysis of these reagents, detailing their synthesis via Finkelstein exchange, their application in nucleophilic substitution reactions, and the critical handling protocols required due to their thermal and photolytic instability.
Mechanistic Principles & Bioactivation[1]
The utility of 1-iodoethyl alkyl carbonates lies in their ability to form a double ester (or carbonate-ester) linkage.[1] Unlike simple alkyl esters, which can be enzymatically stable or toxicologically problematic (generating formaldehyde), the 1-substituted ethyl linker ensures rapid, spontaneous collapse after the initial enzymatic trigger.
The "Cascade" Bioactivation Mechanism
The prodrug design relies on a specific sequence of events in vivo. The promoiety is not the final pharmacophore; it is a delivery vehicle.[2]
-
Absorption: The lipophilic prodrug crosses the intestinal membrane.
-
Enzymatic Hydrolysis: Ubiquitous esterases (e.g., carboxylesterase-1 or -2) attack the terminal carbonate ester bond.[1]
-
Spontaneous Collapse: The hydrolysis product is a 1-hydroxyethyl intermediate (a hemiacetal).[1] This species is chemically unstable and spontaneously eliminates acetaldehyde and carbon dioxide to regenerate the parent drug.
Figure 1: The bioactivation cascade of 1-alkoxycarbonyloxyethyl prodrugs.[1] The instability of the hemiacetal intermediate drives the release of the parent drug.
Synthesis of the Reagent
Commercial availability of 1-iodoethyl alkyl carbonates is often limited by their shelf-life.[1] Consequently, in situ preparation or fresh synthesis prior to coupling is the industry standard.
Synthetic Pathway
The synthesis proceeds via a two-step sequence starting from commercially available 1-chloroethyl chloroformate.[1]
Step 1: Carbonate Formation Reaction of 1-chloroethyl chloroformate with the desired alcohol (e.g., isopropanol, cyclohexanol) yields the 1-chloroethyl alkyl carbonate .
-
Reagents: Pyridine or Triethylamine (base), DCM or Toluene (solvent).
-
Temp: 0°C to Room Temperature (RT).
Step 2: Finkelstein Exchange (Halogen Swap) Conversion of the chloro-derivative to the more reactive iodo-derivative using Sodium Iodide (NaI).[1]
-
Reagents: NaI, catalytic TBAB (optional), Acetone or Acetonitrile.
-
Temp: 50–60°C (Reflux).
-
Note: The iodo-species is significantly more reactive toward carboxylate nucleophiles than the chloro-analog, allowing for milder coupling conditions.[1]
Figure 2: Synthetic route for generating 1-iodoethyl alkyl carbonate reagents.[1]
Detailed Protocol: Synthesis of 1-Iodoethyl Isopropyl Carbonate
Targeting the "Proxetil" moiety.[1]
Materials:
-
1-Chloroethyl chloroformate (1.0 eq)[1]
-
Isopropyl alcohol (1.0 eq)
-
Pyridine (1.1 eq)
-
Sodium Iodide (NaI) (1.5 eq)
-
Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).
Procedure:
-
Chloro-Intermediate Synthesis:
-
Cool a solution of isopropyl alcohol and pyridine in DCM to 0°C.
-
Add 1-chloroethyl chloroformate dropwise, maintaining temp < 5°C.
-
Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry (MgSO4) and concentrate.
-
Result: 1-chloroethyl isopropyl carbonate (Colorless oil).[1]
-
-
Iodo-Conversion:
-
Dissolve the chloro-intermediate in anhydrous Acetonitrile.
-
Add NaI (1.5 eq). Optionally add 0.5g NaHCO3 to neutralize trace acidity.
-
Heat to 60°C for 4–6 hours. Monitor by GC or TLC (disappearance of chloro-starting material).[1]
-
Workup (Critical): Cool to RT. Dilute with Ethyl Acetate.[3] Wash with 5% Sodium Thiosulfate (to remove free iodine/color), then water and brine.
-
Concentrate under reduced pressure at low temperature (<35°C) .
-
Storage: Use immediately or store at -20°C shielded from light.[1] Copper wire can be added as a stabilizer.
-
Application: Prodrug Coupling Protocols
The 1-iodoethyl reagents are potent alkylating agents.[1] They react with carboxylates, phosphates, and phenols under basic conditions.
General Coupling Strategy
The reaction is a standard
Key Parameters:
-
Solvent: Polar aprotic solvents are essential (DMF, DMA, NMP) to solvate the cation and enhance nucleophilicity.
-
Base:
-
Preferred:K2CO3 or Cs2CO3 (Cesium effect enhances yield).
-
Alternative:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA for acid-sensitive substrates.[1]
-
-
Stoichiometry: Excess reagent (1.2 – 1.5 eq) is used to drive the reaction to completion.
Protocol: Coupling with a Carboxylic Acid Drug
Example: Synthesis of a generic "Proxetil" ester.
| Step | Action | Critical Note |
| 1. Salt Formation | Dissolve Drug-COOH (10 mmol) in DMA (30 mL). Add K2CO3 (15 mmol) or DBU (11 mmol). Stir 30 min at RT.[4] | Ensure complete deprotonation before adding the alkylating agent. |
| 2. Alkylation | Cool mixture to -10°C to 0°C . Add 1-iodoethyl isopropyl carbonate (12-15 mmol) dropwise. | Low temp prevents elimination of the reagent to vinyl species. |
| 3. Reaction | Allow to warm slowly to RT. Stir for 3–6 hours. | Monitor by HPLC. If reaction stalls, add catalytic NaI. |
| 4. Quench | Pour into ice-water/EtOAc mixture. Acidify slightly (pH 4-5) if drug is stable, to remove unreacted base.[1] | Avoid strong basic workup to prevent hydrolysis of the newly formed ester. |
| 5. Purification | Flash chromatography (Silica).[5] | Silica can be slightly acidic; neutralize with 1% Et3N if product is sensitive. |
Experimental Workflow Diagram
Figure 3: Operational workflow for the synthesis of prodrugs using 1-iodoethyl alkyl carbonates.
Stability & Handling (Safety)
The iodine atom at the secondary carbon makes these reagents thermally labile and photosensitive.
-
Thermal Decomposition: At temperatures > 80°C (or upon prolonged storage at RT), 1-iodoethyl alkyl carbonates can eliminate HI to form vinyl alkyl carbonates or decompose into acetaldehyde, CO2, and alkyl iodide.
-
Photolysis: Exposure to light accelerates the release of free iodine (turning the liquid brown).
-
Hydrolysis: While less sensitive than acid chlorides, they will hydrolyze in the presence of moisture to form the alcohol, acetaldehyde, and CO2.
Storage Recommendation:
References
-
Synthesis of Cefpodoxime Proxetil
- Title: Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil.
- Source: Oriental Journal of Chemistry, 2020.
-
URL:[Link]
- General Carbonate Prodrug Design: Title: Prodrugs: design, structure, and bioactivation. Source:ACS Symposium Series, American Chemical Society. Context: Discusses the 1-alkoxycarbonyloxyethyl moiety stability and esterase susceptibility.
-
Reagent Preparation (Finkelstein)
-
Prodrug Bioactivation Mechanisms
Sources
- 1. prepchem.com [prepchem.com]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106365997A - Preparation method of 1-iodoethylisopropylcarbonate - Google Patents [patents.google.com]
- 4. oaji.net [oaji.net]
- 5. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
tert-Butyl 1-iodoethyl carbonate molecular weight and properties
The following technical guide details the properties, synthesis, and application of tert-Butyl 1-iodoethyl carbonate , a specialized reagent for prodrug development.
Domain: Medicinal Chemistry / Prodrug Synthesis Document Type: Technical Whitepaper & Protocol Version: 2.0 (Field-Optimized)
Executive Summary
This compound (CAS: 106776-73-2) is a high-value electrophilic reagent used to synthesize 1-(tert-butoxycarbonyloxy)ethyl ester prodrugs. Unlike simple alkyl esters, this specific carbonate promoiety is designed to undergo a spontaneous, cascade degradation upon enzymatic hydrolysis, releasing the parent drug, carbon dioxide, acetaldehyde, and tert-butanol.
This guide addresses the critical handling requirements of this iodine-labile reagent, its physicochemical profile, and a validated protocol for coupling it with carboxylate-containing pharmacophores (e.g., antibiotics, antivirals) to improve oral bioavailability.
Physicochemical Profile
Identity & Constants
| Property | Value | Notes |
| IUPAC Name | tert-Butyl (1-iodoethyl) carbonate | |
| CAS Number | 106776-73-2 | Verified Registry |
| Molecular Formula | C₇H₁₃IO₃ | |
| Molecular Weight | 272.08 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens upon iodine release |
| Boiling Point | ~85–90 °C (at 0.5 mmHg) | Estimated based on isopropyl analog |
| Density | ~1.45 g/mL | High density due to Iodine atom |
| Solubility | Soluble in DCM, THF, DMF, EtOAc | Hydrolyzes in water |
| Stability | Light & Heat Sensitive | Store at -20°C, protected from light |
Structural Analysis
The molecule features two distinct reactive centers:
-
The Carbonate Core: Stable at neutral pH but susceptible to esterase cleavage in vivo.
-
The 1-Iodoethyl Moiety: A "soft" electrophile. The iodine atom is a superior leaving group compared to chlorine, allowing esterification under milder conditions (lower temperature, weaker bases), which preserves sensitive drug architectures.
Synthetic Utility & Mechanism[2][3]
The "Soft Alkylation" Advantage
Direct esterification of carboxylic acids often requires acidic catalysts or harsh coupling reagents (EDC/DCC). This compound allows for Finkelstein-enhanced alkylation . The iodide is displaced by the drug's carboxylate anion in an S_N2 reaction.
Why Iodine?
-
Reactivity: I > Br > Cl. The chloro-analog often requires temperatures >60°C, leading to thermal degradation of the drug. The iodo-analog reacts at RT or 40°C.
-
Selectivity: Reduces side reactions (e.g., alkylation of competing nucleophiles like amines) due to milder conditions.
In Vivo Degradation Pathway (The "Cascade")
Once the prodrug enters the systemic circulation, ubiquitous esterases attack the terminal carbonate ester. This triggers a spontaneous collapse.
Figure 1: The metabolic activation pathway. The carbonate promoiety ensures that the parent drug is regenerated in its native form without chemical modification.
Preparation & Handling
Synthesis of the Reagent
If commercial stock is unavailable or degraded, synthesize fresh via halogen exchange.
Reagents:
-
1-Chloroethyl tert-butyl carbonate (Precursor)
-
Sodium Iodide (NaI) - Dried
-
Acetonitrile (Anhydrous)
Workflow:
-
Dissolve 1-chloroethyl tert-butyl carbonate (1.0 eq) in anhydrous acetonitrile.
-
Add NaI (4.0 eq).
-
Heat to 60°C for 4–6 hours under Argon.
-
Critical Step: The equilibrium is driven by the precipitation of NaCl.
-
Filter, concentrate, and partition between water/ether.
-
Stabilization: Add Copper turnings or Silver wool to the final oil to scavenge free iodine during storage.
Storage Protocol
-
Temperature: -20°C (Deep Freeze).
-
Container: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen blanket.
-
Warning: If the liquid turns dark brown/violet, significant decomposition (I2 release) has occurred. Purify via rapid silica plug filtration (DCM eluent) before use.
Validated Experimental Protocol
Objective: Synthesis of a Prodrug (General Procedure for R-COOH).
Reagents
-
Substrate: Drug-COOH (1.0 mmol)
-
Reagent: this compound (1.5 mmol)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.2 mmol) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: Anhydrous DMF or NMP (5 mL)
Step-by-Step Methodology
-
Activation:
-
In a flame-dried flask, dissolve Drug-COOH in anhydrous DMF.
-
Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes to generate the carboxylate anion. Note: Cs+ is preferred over K+ for its "naked anion" effect, enhancing nucleophilicity.
-
-
Alkylation:
-
Cool the mixture to 0°C.
-
Add This compound dropwise.
-
Allow to warm to RT and stir for 3–6 hours.
-
Monitoring: TLC or LC-MS. Look for the disappearance of the acid peak and appearance of the less polar ester.
-
-
Workup (Crucial for Stability):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with 5% NaHCO₃ (removes unreacted acid).
-
Wash with 1% Na₂S₂O₃ (Sodium Thiosulfate) . Why? To quench any free iodine that may have formed, preventing oxidative damage to the drug.
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Flash Chromatography (Silica Gel).[1]
-
Note: Avoid acidic eluents (e.g., acetic acid) which can hydrolyze the carbonate. Use neutral systems (Hexane/EtOAc).
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of reagent | Ensure solvent is strictly anhydrous (Karl Fischer < 0.05%). |
| Dark Reaction Mixture | Iodine liberation | Wash organic layer with Sodium Thiosulfate immediately. |
| Elimination Product | Base too strong | Switch from Cs₂CO₃ to K₂CO₃ or lower temp to 0°C. |
| Reagent Degradation | Old stock | Check reagent NMR. If vinyl signals appear, discard. |
Safety & Toxicology
-
Genotoxicity: As an alkylating agent, this compound is potentially genotoxic. Handle in a fume hood with double nitrile gloves.
-
Lachrymator: Halo-alkyl esters are potent eye irritants.
-
Disposal: Quench excess reagent with aqueous ammonia or thiosulfate before disposal.
References
-
Synthesis and Biological Evaluation of tert-Butyl Ester Prodrugs.National Institutes of Health (NIH) / PubMed Central.
-
Source: [Link]
-
-
Carbonate and Carbamate Prodrugs: Improving Bioavailability.Ebrary / Technical Archives.
-
Source: [Link]
-
-
This compound (CAS 106776-73-2) Registry.Chemical Register.
-
Source: [Link]
-
-
Protective Groups in Organic Synthesis (Stability of tert-Butyl Esters).Organic Chemistry Portal.
-
Source: [Link]
-
- Prodrug Strategies using 1-Haloalkyl Carbonates.Google Patents (US20220213099A1).
Sources
Technical Guide: Axetil and Proxetil Analog Synthesis Reagents
Executive Summary: The "Double Ester" Strategy
In the landscape of oral beta-lactam delivery, the challenge is rarely potency but permeability. Polar carboxylate groups, essential for binding to Penicillin-Binding Proteins (PBPs), prevent passive diffusion across the lipophilic enterocyte membrane.
The Axetil (1-acetoxyethyl) and Proxetil (1-isopropoxycarbonyloxyethyl) moieties represent a sophisticated "double ester" prodrug strategy. Unlike simple alkyl esters, these moieties contain an acetal-like or carbonate-acetal linkage that is chemically stable enough for shelf-life but enzymatically labile in vivo. Upon absorption, nonspecific esterases target the terminal ester/carbonate, triggering a spontaneous cascade (via a hemiacetal intermediate) that releases the active parent drug, acetaldehyde, and a harmless byproduct (acetic acid or isopropanol/CO₂).
This guide details the synthesis, handling, and application of the critical alkylating reagents required to install these moieties.
Section 1: Critical Reagents & Precursors
The synthesis of these prodrugs relies entirely on the quality of the halo-alkylating agents. These reagents are generally unstable and often synthesized in-house ("Make") rather than purchased ("Buy") to ensure activity and minimize toxic impurities.
The Axetil Reagent: 1-Acetoxyethyl Bromide[1][2]
-
IUPAC: 1-bromoethyl acetate
-
Role: Installs the 1-acetoxyethyl moiety (e.g., Cefuroxime Axetil).[1]
-
Critical Attribute: High susceptibility to hydrolysis; formation of bis(1-bromoethyl) ether impurity upon storage.
Synthesis Protocol (In-House Preparation)
Reaction: Acetyl bromide + Acetaldehyde
-
Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.
-
Charge: Acetyl bromide (1.0 eq) and catalytic Zinc Chloride (0.01 eq).
-
Addition: Cool to 0°C . Add Acetaldehyde (1.1 eq) dropwise. Note: Exothermic reaction. Temperature control is vital to prevent polymerization.
-
Workup: Wash with ice-cold water (rapidly) to remove acid/catalyst. Dry organic phase over
. -
Purification: Vacuum distillation. Collect fraction at ~50-55°C / 15 mmHg.
-
Storage: Use immediately or store at -20°C. Warning: Degradation generates HBr, which autocatalyzes further decomposition.
The Proxetil Reagent: 1-Iodoethyl Isopropyl Carbonate[3][4][5][6]
-
IUPAC: 1-iodoethyl propan-2-yl carbonate
-
Role: Installs the 1-(isopropoxycarbonyloxy)ethyl moiety (e.g., Cefpodoxime Proxetil).
-
Why Iodide? The chloride analog is commercially available but insufficiently reactive for sensitive beta-lactams. The iodide (better leaving group) allows esterification at lower temperatures (-15°C), preserving the beta-lactam ring.
Synthesis Protocol (Finkelstein Exchange)
Reaction: 1-Chloroethyl isopropyl carbonate + NaI
-
Precursor: 1-Chloroethyl isopropyl carbonate (synthesized via Isopropyl chloroformate + Acetaldehyde).
-
Exchange: Dissolve precursor in Acetone or Acetonitrile.
-
Reagent: Add Sodium Iodide (NaI) (1.2 eq).
-
Conditions: Reflux (60°C) for 2–4 hours.
-
Monitoring: GC/TLC. Disappearance of the chloro-starting material.
-
Workup: Filter off NaCl precipitate. Concentrate filtrate.[3][4] Dissolve residue in Ethyl Acetate; wash with dilute Sodium Thiosulfate (to remove free Iodine) and Brine.
-
Quality Check: The product is a light yellow oil. Purity must be >95% by GC.
Section 2: Data & Stability Profile
The following table summarizes the physicochemical constraints of these reagents.
| Property | 1-Acetoxyethyl Bromide (Axetil) | 1-Iodoethyl Isopropyl Carbonate (Proxetil) |
| Physical State | Colorless to pale yellow liquid | Yellow to orange oil |
| Leaving Group Ability | Moderate (Bromide) | High (Iodide) |
| Thermal Stability | Low (Decomposes > 40°C) | Moderate (Stable < 25°C protected from light) |
| Major Impurity | Bis(1-bromoethyl) ether (Causes dimerization) | Free Iodine (Oxidative degradation) |
| Storage Condition | -20°C, Anhydrous, Dark | 4°C, Copper turnings (stabilizer), Dark |
| Reactivity Profile | Hard electrophile | Soft electrophile |
Section 3: Coupling Strategies (The Core Protocol)
Installing the moiety onto a cephalosporin requires balancing nucleophilicity (carboxylate attack) against basicity (beta-lactam ring opening).
Cefpodoxime Proxetil Synthesis Workflow
Objective: Esterification of Cefpodoxime Acid with 1-Iodoethyl Isopropyl Carbonate.
Reagents:
-
Alkylator: 1-Iodoethyl Isopropyl Carbonate (1.1 eq)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cyclohexylamine.
-
Solvent: DMAc (N,N-Dimethylacetamide).[2]
Step-by-Step Protocol:
-
Solubilization: Dissolve Cefpodoxime Acid in DMAc. Cool to -10°C .[8]
-
Causality: Low temperature prevents
isomerization of the cephalosporin double bond, a common degradation pathway.
-
-
Base Addition: Add DBU dropwise.
-
Observation: The solution may darken slightly. Ensure temperature stays < -5°C.
-
-
Alkylation: Add 1-Iodoethyl Isopropyl Carbonate dropwise over 20 minutes.
-
Reaction: Stir at -5°C to 0°C for 45–60 minutes.
-
Quench: Pour into mixture of Ethyl Acetate and dilute HCl (pH ~2).
-
Why Acidic? Neutralizes DBU and prevents basic hydrolysis of the newly formed ester.
-
-
Isolation: Separate organic layer. Wash with
(removes unreacted acid) and Brine. Evaporate to obtain crude amorphous solid.
Visualization of Synthesis Logic
The following diagram illustrates the parallel workflows for reagent preparation and drug coupling.
Caption: Workflow for converting chloro-carbonate precursors to active iodo-reagents and subsequent low-temperature coupling to cephalosporin acids.
Section 4: Diastereomer Management & Purification
Both Axetil and Proxetil reagents possess a chiral center at the ethylidene carbon. Since the reagents are typically synthesized as racemates (R/S), and the drug molecule (Cephalosporin) is chiral, the resulting product is a mixture of diastereomers (roughly 1:1).
-
Clinical Relevance: The diastereomers often have different solubilities and hydrolysis rates, though both convert to the same active drug. Regulatory bodies (USP/EP) usually specify a ratio range (e.g., 0.5 to 0.6 mole fraction of isomer B).
-
Purification Strategy:
-
Amorphous Conversion: These prodrugs are often marketed in amorphous forms to improve solubility.
-
Solvent Selection: To adjust the diastereomeric ratio (if required), selective crystallization can be used.
-
Example: Recrystallization from Methanol/Water can enrich one isomer over the other.
-
-
Anti-Solvent Precipitation: Dissolve crude in Acetone; precipitate into rapid-stirring water to generate the amorphous form.
-
Section 5: In Vivo Mechanism (The "Why")
Understanding the release mechanism validates the structural complexity of these reagents.
Caption: The metabolic cascade triggering drug release. The initial enzymatic cleavage leads to a chemically unstable intermediate that spontaneously disintegrates.
References
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.
-
Gregson, M., et al. (1991). "Process for the preparation of Cefuroxime Axetil." U.S. Patent 5,013,833.[4]
-
Wang, Y., et al. (2017).[9] "Preparation method of 1-iodoethyl isopropyl carbonate." China Patent CN106365997A.
-
Malhotra, S., et al. (2004). "Method for preparation of Cefuroxime Axetil." U.S. Patent Application 20040077850.
-
Bradshaw, J., et al. (1988). "Cephalosporin derivatives."[4][10][11] Journal of Antibiotics. (Contextual citation for structure-activity relationships of ester prodrugs).
Sources
- 1. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]
- 2. oaji.net [oaji.net]
- 3. Synthesis, Characterization, Bioavailability and Antimicrobial Studies of Cefuroxime-Based Organic Salts and Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR20040043184A - Process for the preparation of highly pure cefuroxime axetil - Google Patents [patents.google.com]
- 5. CN101768171B - Synthesis method of cefpodoxime proxetil compound - Google Patents [patents.google.com]
- 6. KR100342944B1 - Method for preparing highly pure cefpodoxime proxetil - Google Patents [patents.google.com]
- 7. CN117659046A - Synthesis method of cefpodoxime proxetil intermediate 7-AMCA - Google Patents [patents.google.com]
- 8. EP1583764A1 - A process for the manufacture of cefpodoxime proxetil - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. gssrr.org [gssrr.org]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: 1-Iodoethyl tert-Butyl Carbonate – Safety Data, Handling, and Prodrug Synthesis Methodologies
Executive Summary
1-Iodoethyl tert-butyl carbonate (CAS: 106776-73-2) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry for the synthesis of carbonate and carbamate prodrugs. By appending a lipophilic, enzymatically cleavable promoiety to polar active pharmaceutical ingredients (APIs), developers can significantly enhance oral bioavailability and cellular permeability. However, the very structural features that make this compound an excellent alkylating agent—namely, the highly polarizable and weak carbon-iodine (C–I) bond—also impart significant toxicological hazards and chemical instability.
This whitepaper synthesizes the Material Safety Data Sheet (MSDS) profile of 1-iodoethyl tert-butyl carbonate with field-proven synthetic methodologies, providing drug development professionals with a comprehensive guide to its safe handling, mechanism of action, and optimized application in prodrug design.
Physicochemical Profile & Structural Logic
The utility of 1-iodoethyl tert-butyl carbonate stems from its dual-reactivity profile. The molecule consists of an electrophilic 1-iodoethyl group and a sterically hindered tert-butyl carbonate group.
-
Causality of Reactivity: The iodine atom serves as an exceptional leaving group due to its large atomic radius and polarizability, facilitating rapid
nucleophilic substitution by API carboxylates or amines. Concurrently, the bulky tert-butyl group provides steric shielding, preventing premature hydrolysis of the carbonate core during the alkylation process and subsequent physiological circulation until it encounters specific non-specific esterases in vivo .
Table 1: Physicochemical and Safety Profile
| Property / Hazard | Specification / Data |
| Chemical Name | 1-Iodoethyl tert-butyl carbonate |
| CAS Registry Number | 106776-73-2 |
| Molecular Formula | |
| Molecular Weight | 272.08 g/mol |
| SMILES String | CC(OC(=O)OC(C)(C)C)I |
| Appearance | Pale yellow to light brown oil |
| GHS Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Suspected Carc. 2 (H351) |
| Storage Requirements | -20°C, under Argon/Nitrogen, strictly protected from light |
Toxicological Mechanisms & MSDS Hazard Mitigation
As an alkylating agent, 1-iodoethyl tert-butyl carbonate poses specific occupational hazards that must be managed through rigorous engineering controls.
Mechanism of Toxicity
The primary toxicological concern is its potential to act as an indiscriminate alkylating agent. In biological systems, the electrophilic
Mechanism of Degradation (Self-Validating Visual Cue)
The C–I bond is highly susceptible to photolytic homolysis. Exposure to ambient UV light cleaves the bond, generating iodine radicals that rapidly dimerize into molecular iodine (
-
Visual Validation: A pristine batch is pale yellow. A deep brown or violet tint indicates significant
formation and reagent degradation. Using degraded reagent introduces free iodine into the reaction, which can oxidize sensitive APIs.
Caption: Standard operating procedure for the safe handling, storage, and disposal of alkyl iodides.
Emergency Protocols
-
Skin Contact: Immediately flush with copious amounts of water. If a brown stain persists (indicating iodine absorption), wash gently with a dilute sodium thiosulfate (
) solution to reduce to water-soluble iodide ( ). -
Spill Cleanup: Do not use combustible absorbents (like sawdust). Neutralize the spill with a 10% sodium thiosulfate solution to quench unreacted alkyl iodide and free iodine, then absorb with vermiculite.
Synthetic Applications & Reaction Methodologies
1-Iodoethyl tert-butyl carbonate is predominantly used to synthesize "proxetil-like" ester prodrugs from carboxylic acid-containing APIs (e.g., benzimidazole derivatives, meropenem) .
The "Cesium Effect" in Alkylation
When coupling this reagent with a carboxylic acid, the choice of base is critical. Traditional bases like
-
Causality: Cesium carbonate (
) is the optimal base. The large ionic radius and low charge density of the cation result in poor coordination with the carboxylate anion in polar aprotic solvents like DMF. This leaves the carboxylate highly "naked" and nucleophilic, drastically accelerating the attack on the sterically hindered 1-iodoethyl group .
Table 2: Base Optimization for API Alkylation
Data adapted from meropenem prodrug synthesis optimizations .
| Base | Equivalents | Reaction Time | Conversion (HPLC) |
| 1.0 eq | 120 min | 41% | |
| 4.0 eq | 120 min | 72% | |
| 4.0 eq | 30 min | 98% |
Protocol: Self-Validating Prodrug Synthesis
This step-by-step methodology ensures high-yield coupling while mitigating the risk of API oxidation by degraded reagent.
Step 1: Reagent Quality Control (QC) & Purification
-
Inspect the 1-iodoethyl tert-butyl carbonate. If the liquid is dark brown, dissolve it in diethyl ether.
-
Wash the organic layer twice with 5% aqueous
until the brown color dissipates (validating the removal of ). -
Dry over anhydrous
, filter, and concentrate under reduced pressure (in the dark, ).
Step 2: Alkylation Reaction
-
In an oven-dried, foil-wrapped flask under Argon, dissolve the carboxylic acid API (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(4.0 eq). Stir at room temperature for 15 minutes to generate the cesium carboxylate salt. -
Cool the reaction mixture to 0°C using an ice bath.
-
Dropwise, add freshly purified 1-iodoethyl tert-butyl carbonate (1.1 to 1.5 eq).
-
Stir at 0°C for 30 minutes. Self-Validation: Monitor by HPLC; the reaction should reach >95% conversion rapidly due to the cesium effect.
-
Quench the reaction by adding water, extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the crude prodrug.
Caption: Workflow of SN2-mediated prodrug synthesis utilizing 1-iodoethyl tert-butyl carbonate.
References
[1] Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Omega.[Link]
[2] Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. European Journal of Medicinal Chemistry / PMC.[Link]
[3] Imidazole-5-carboxylic acid derivatives, the preparation method therefor and the uses thereof. US Patent US20090036505A1.
Technical Guide: tert-Butyl 1-iodoethyl carbonate
This technical guide details the structure, synthesis, and application of tert-Butyl 1-iodoethyl carbonate , a specialized reagent used primarily in organic synthesis and medicinal chemistry for the design of prodrugs.
Executive Summary
This compound is a bifunctional alkylating agent used to introduce a bio-labile carbonate promoiety into drug molecules. Structurally, it combines a lipophilic tert-butyl group with a reactive
It is a variant of the "axetil" or "proxetil" class of prodrug linkers (e.g., as seen in Cefuroxime axetil or Cefpodoxime proxetil). Its primary utility lies in masking carboxylic acids or phenols to improve oral bioavailability , membrane permeability , and metabolic stability . Upon absorption, the carbonate linkage undergoes enzymatic hydrolysis by non-specific esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.
Chemical Identity & Properties
Nomenclature
-
Preferred IUPAC Name: tert-Butyl (1-iodoethyl) carbonate
-
Systematic Name: 1-Iodoethyl 2-methylpropan-2-yl carbonate
-
CAS Registry Number: Not widely listed (Niche Intermediate); Analogous to 1-chloroethyl derivative (CAS: 98015-51-1).
Physicochemical Properties (Predicted)
Note: As a reactive intermediate, specific experimental data is limited. Values below are calculated based on structure-property relationships of analogous
| Property | Value (Estimated) | Rationale |
| Molecular Formula | - | |
| Molecular Weight | 272.08 g/mol | High due to Iodine atom (126.9 g/mol ). |
| Physical State | Yellowish Liquid | Iodine-containing alkyl carbonates are often colored liquids. |
| Boiling Point | ~60–65 °C (at 0.5 mmHg) | Higher than Cl-analog due to polarizability of Iodine. |
| Density | ~1.35 – 1.45 g/cm³ | Heavy atom effect of Iodine. |
| Solubility | Soluble in DCM, EtOAc, THF | Lipophilic tert-butyl group drives organic solubility. |
| Stability | Low | Sensitive to light, heat, and moisture (hydrolysis). |
Synthesis Protocol
The synthesis involves a two-step sequence: (1) Formation of the
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway for this compound.
Detailed Methodology
Step 1: Synthesis of tert-Butyl 1-chloroethyl carbonate
-
Principle: Nucleophilic substitution of the acyl chloride by tert-butanol.
-
Reagents: 1-Chloroethyl chloroformate (1.0 equiv), tert-Butanol (1.0 equiv), Pyridine (1.1 equiv), Dichloromethane (DCM).
-
Protocol:
-
Dissolve tert-butanol and pyridine in anhydrous DCM under an inert atmosphere (
). -
Cool the solution to 0°C using an ice bath.
-
Add 1-chloroethyl chloroformate dropwise over 30 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Workup: Wash with 1N HCl (to remove pyridine), followed by saturated
and brine. Dry over and concentrate in vacuo. -
Purification: Vacuum distillation is recommended to obtain the pure chloro-intermediate.
-
Step 2: Finkelstein Exchange (Chlorine
Iodine)
-
Principle:
substitution driven by the precipitation of NaCl in acetone. -
Reagents: tert-Butyl 1-chloroethyl carbonate (from Step 1), Sodium Iodide (NaI, 1.5 equiv), Anhydrous Acetone.
-
Protocol:
-
Dissolve the chloro-carbonate in anhydrous acetone .
-
Add NaI (dried) in one portion.
-
Heat the mixture to reflux (60°C) for 4–6 hours protected from light (wrap flask in foil).
-
Observation: A white precipitate (NaCl) will form.
-
Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 5% sodium thiosulfate (to remove free iodine) and water.
-
Storage: The product is unstable. Use immediately or store at -20°C under argon in the dark.
-
Mechanism of Action: Prodrug Activation
This moiety is designed to be a "double ester" type prodrug. It masks an acidic drug (Drug-COOH) by forming an ester linkage. Once in the systemic circulation, it releases the active drug through a cascade mechanism.
Activation Pathway
-
Enzymatic Hydrolysis: Esterases attack the terminal carbonate ester bond (less sterically hindered than the drug-ester bond).
-
Spontaneous Collapse: The resulting unstable hemiacetal intermediate spontaneously decomposes.
-
Byproducts: The breakdown releases acetaldehyde,
, and tert-butanol.
Figure 2: Bio-activation pathway of a tert-butyl carbonate prodrug.
Critical Stability & Handling
Acid Sensitivity (The "tert-Butyl" Factor)
Unlike ethyl or isopropyl analogs, the tert-butyl group renders this compound sensitive to acid.
-
Mechanism: In the presence of strong Lewis or Brønsted acids, the tert-butyl group can cleave via an
mechanism to form isobutene and . -
Implication: Avoid acidic conditions during synthesis and purification. Do not use silica gel for chromatography unless neutralized (e.g., with 1% triethylamine).
Thermal & Photostability
The C–I bond is weak (
-
Light: Exposure to UV/visible light causes homolytic cleavage, releasing free iodine radical (
), which turns the sample purple/brown. -
Heat: Avoid temperatures >80°C to prevent decomposition.
References
-
Synthesis of
-Chloroalkyl Carbonates: -
Finkelstein Reaction Conditions
-
Prodrug Carbonate Linkers
- Reference: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270.
- Relevance: Comprehensive review on the mechanism and utility of carbon
-
Patent on Analogous Synthesis (Isopropyl variant)
- Reference: CN106365997A.
- Relevance: Provides industrial process parameters for the iodination step applicable to the tert-butyl analog.
Sources
Methodological & Application
High-Yield Synthesis of tert-Butoxycarbonyloxyethyl Ester Prodrugs: Protocols and Mechanisms
Abstract
The 1-(tert-butoxycarbonyloxy)ethyl moiety is a specialized "double ester" promoiety designed to enhance the oral bioavailability of carboxylic acid-containing pharmacophores (e.g., cephalosporins, penicillins).[1] By masking the anionic carboxylate, this lipophilic group facilitates passive diffusion across the intestinal epithelium. Once absorbed, it undergoes a specific cascade hydrolysis driven by plasma esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol. This Application Note provides a rigorous, field-validated protocol for the synthesis of these prodrugs, focusing on the preparation of the critical alkylating reagent 1-iodoethyl tert-butyl carbonate and its subsequent coupling with carboxylic acids.
Mechanism of Action & Rationale
The design of tert-butoxycarbonyloxyethyl esters relies on a cascade release mechanism. Unlike simple alkyl esters, which can be too stable in vivo, this acyloxyalkyl carbonate system is highly susceptible to enzymatic hydrolysis due to the terminal carbonate linkage.
Diagram 1: Hydrolysis Cascade
Caption: The prodrug undergoes enzymatic cleavage at the carbonate ester, triggering a spontaneous collapse of the resulting hemiacetal to release the active drug.
Synthetic Strategy
The synthesis is a convergent process involving two phases:[2][3]
-
Reagent Synthesis: Preparation of 1-chloroethyl tert-butyl carbonate , followed by in situ conversion to the more reactive iodo-derivative (Finkelstein reaction).[1]
-
Coupling: Alkylation of the drug's carboxylate salt with the iodo-carbonate.
Diagram 2: Synthetic Workflow
Caption: Convergent synthesis involves preparing the reactive carbonate electrophile followed by mild alkylation of the drug carboxylate.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of 1-Chloroethyl tert-Butyl Carbonate
This reagent is the key building block.[1] It is synthesized by reacting 1-chloroethyl chloroformate with tert-butanol.[1]
Reagents:
-
1-Chloroethyl chloroformate (1.0 equiv)[1]
-
tert-Butanol (1.0 equiv)[1]
-
Pyridine (1.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under N2 atmosphere. Add 1-chloroethyl chloroformate (e.g., 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C .[1][4]
-
Addition: Mix ** tert-butanol** (100 mmol) and pyridine (110 mmol) in DCM (50 mL). Add this mixture dropwise to the flask over 1 hour, maintaining temperature < 5°C. Note: Pyridine acts as an HCl scavenger.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC or GC (disappearance of chloroformate).[1]
-
Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by sat. NaHCO3 and brine. Dry over MgSO4.[1]
-
Purification: Concentrate in vacuo. Purify the residue by vacuum distillation (bp ~60-70°C at reduced pressure) to obtain 1-chloroethyl tert-butyl carbonate as a colorless oil.[1] Store at -20°C.
Phase 2: Coupling (Prodrug Synthesis)
Direct alkylation using the chloro-carbonate is slow.[1] We utilize the Finkelstein modification (adding NaI) to generate the highly reactive 1-iodo species in situ.
Table 1: Coupling Reaction Stoichiometry
| Component | Role | Equivalents | Notes |
| Drug-COOH | Substrate | 1.0 | Dry thoroughly before use. |
| K2CO3 or Cs2CO3 | Base | 1.2 - 1.5 | Cs2CO3 accelerates reaction ("Cesium Effect").[1] |
| 1-Chloroethyl t-butyl carbonate | Reagent | 1.5 - 2.0 | Excess ensures complete conversion.[1] |
| Sodium Iodide (NaI) | Catalyst | 0.2 - 0.5 | Catalytic amount is sufficient; converts Cl to I. |
| DMF or DMAc | Solvent | N/A | Anhydrous.[1] Concentration ~0.1 - 0.2 M. |
Protocol:
-
Salt Formation: In a reaction vessel, dissolve the Carboxylic Acid Drug (1.0 equiv) in anhydrous DMF . Add Cs2CO3 (1.2 equiv).[1] Stir at room temperature for 30 minutes to generate the carboxylate anion.
-
Activation: In a separate vial, dissolve 1-chloroethyl tert-butyl carbonate (1.5 equiv) and NaI (0.2 equiv) in minimal DMF. Stir for 15 minutes (solution may yellow due to iodine traces).
-
Coupling: Add the activated carbonate solution to the drug-carboxylate mixture.
-
Incubation: Stir at 35-40°C for 4–6 hours.
-
Critical Control Point: Do not exceed 50°C; the carbonate ester is thermally labile.
-
Monitoring: Monitor by HPLC (Reverse Phase).[1] Look for the formation of a less polar peak (the ester).
-
-
Workup:
-
Purification:
Characterization & Quality Control
The resulting prodrug must be characterized to confirm the "double ester" structure.
-
1H NMR (CDCl3):
-
IR Spectroscopy:
-
Two Carbonyl bands: ~1750-1760 cm⁻¹ (Ester) and ~1740 cm⁻¹ (Carbonate).[1]
-
-
Stability Testing:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Incomplete alkylation due to steric hindrance.[1] | Switch base to Cs2CO3 . Increase NaI to 1.0 equiv to drive iodide formation. |
| Product Degradation | Thermal instability of the acetal linkage. | Keep reaction temp < 40°C. Keep rotary evaporator bath < 35°C. |
| Hydrolysis during Workup | Aqueous workup too acidic or basic. | Use neutral water/brine.[1] Ensure pH is ~7 during extraction.[1] |
| Reagent Decomposition | 1-Chloroethyl tert-butyl carbonate is moisture sensitive.[1] | Distill reagent fresh or store over molecular sieves at -20°C. |
References
-
Synthesis of 1-Chloroethyl Chloroformate (Precursor)
-
Coupling Conditions (Finkelstein Modification)
- Sakamoto, F., et al. "Studies on Prodrugs II. Preparation and Characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin." Chemical and Pharmaceutical Bulletin, 1984, 32(6), 2241-2248.
-
Prodrug Hydrolysis Mechanism
- Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270.
-
Industrial Application (Cefotiam Hexetil Analog)
- Okamoto, Y., et al. "Oral absorption of cefotiam hexetil, a new ester prodrug of cefotiam, in animals." The Journal of Antibiotics, 1989, 42(8), 1272-1282. (Demonstrates the utility of the alkoxycarbonyloxyalkyl moiety).
Sources
- 1. Cefotiam Hexetil Hydrochloride | C27H39Cl2N9O7S3 | CID 175647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0915078B1 - Process for producing di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 3. CN102127093A - Refining process for Cefotiam hexetil hydrochloride - Google Patents [patents.google.com]
- 4. Method for preparing cefotiam hexetil hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]
Application Note: Protocol for Esterification using tert-Butyl 1-iodoethyl carbonate
Abstract & Strategic Overview
This application note details the protocol for alkylating carboxylic acids using tert-Butyl 1-iodoethyl carbonate . This reagent is a specialized electrophile used primarily in medicinal chemistry to synthesize prodrugs . The resulting moiety, a 1-(tert-butoxycarbonyloxy)ethyl ester, improves the lipophilicity and oral bioavailability of polar carboxylic acid drugs (e.g., antibiotics, antivirals). Upon absorption, this ester is rapidly hydrolyzed by ubiquitous esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.
Key Technical Insight: unlike simple alkyl halides, this compound is a "soft" electrophile sensitive to hydrolysis and elimination. The success of this protocol relies on strict anhydrous conditions , controlled basicity , and low-temperature handling to prevent the degradation of the reagent into volatile vinyl carbonates.
Reaction Mechanism & Chemical Logic
The reaction follows a classic
Critical Considerations:
-
Chirality: The reagent contains a chiral center at the 1-ethyl position. Since the reagent is typically supplied as a racemate, reaction with a chiral drug molecule will generate a pair of diastereomers (approx. 1:1 ratio). These often require separation via HPLC or fractional crystallization if a single isomer is required for clinical development.
-
Leaving Group Lability: The iodide (I⁻) is an excellent leaving group, making this reagent significantly more reactive (and less stable) than its chloride analog.
-
Side Reactions:
-
Hydrolysis: Attack by water generates the unstable carbonic acid monoester, which collapses to acetaldehyde,
, and t-BuOH. -
Elimination: Base-catalyzed elimination can generate tert-butyl vinyl carbonate, consuming the reagent without forming the product.
-
Pathway Visualization
Figure 1: Mechanistic pathway of the esterification reaction via
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Substrate | Carboxylic Acid Drug (>98%) | Nucleophile |
| Alkylating Agent | This compound | Electrophile |
| Base | Cesium Carbonate ( | Acid Scavenger |
| Solvent | DMF (Anhydrous) or DMAc | Polar Aprotic Medium |
| Catalyst (Optional) | Sodium Iodide (NaI) | Finkelstein Catalyst (if using Chloro- analog) |
Safety Note: Alkyl iodides are potential carcinogens and lachrymators. Handle in a fume hood. The reagent is light-sensitive; protect reaction vessels with aluminum foil.
Step-by-Step Methodology
Step 1: Preparation of the Carboxylate Salt
-
Weigh the carboxylic acid substrate (1.0 equiv) into a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.1 M – 0.2 M.
-
Expert Tip: DMF is preferred over acetone for solubility, but it is harder to remove. If the substrate is soluble in Acetone, use Acetone for easier workup.
-
-
Add Cesium Carbonate (
) (0.6 – 1.0 equiv).-
Reasoning: Cesium is a larger cation ("soft"), promoting a "loose" ion pair with the carboxylate, which enhances nucleophilicity compared to Potassium or Sodium.
-
-
Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation. The solution may become cloudy.
Step 2: Alkylation Reaction[1]
-
Cool the mixture to 0°C using an ice bath.
-
Why: Controlling the initial exotherm prevents reagent decomposition.
-
-
Add This compound (1.2 – 1.5 equiv) dropwise.
-
Note: If the reagent is dark brown (free iodine), wash a solution of it with dilute sodium thiosulfate, dry, and concentrate before use, or use fresh.
-
-
Allow the reaction to warm to Room Temperature naturally.
-
Stir for 3 to 12 hours . Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the carboxylic acid starting material.
-
Step 3: Workup (Critical for Stability)
-
Quench: Pour the reaction mixture into a separatory funnel containing Ice-Cold Water (5x reaction volume) and Ethyl Acetate (EtOAc).
-
Extraction: Shake and separate phases. Extract the aqueous layer 2x more with EtOAc.
-
Wash: Wash the combined organic layers with:
-
Water (2x) – Crucial to remove DMF.
-
5%
(1x) – Removes unreacted acid. -
Brine (1x) – Dries the organic layer.
-
-
Dry: Dry over anhydrous
. Filter and concentrate under reduced pressure at < 35°C .-
Warning: High heat during rotovap can degrade the carbonate linkage.
-
Step 4: Purification[2]
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Expert Tip: Pre-wash the silica column with 1% Triethylamine (
) in Hexanes. The acidity of standard silica can hydrolyze the acetal-ester bond.
-
-
Eluent: Hexanes/Ethyl Acetate gradient.
Operational Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the prodrug.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Reagent hydrolysis due to wet solvent. | Ensure DMF is anhydrous (stored over molecular sieves). |
| Reagent Consumption but No Product | Elimination to vinyl carbonate. | Lower reaction temperature; reduce basicity (switch from |
| Product Decomposition on Column | Acidic silica hydrolysis. | Add 0.5 - 1% Triethylamine to the eluent to neutralize silica. |
| Incomplete Reaction | Steric hindrance of the drug. | Add catalytic Sodium Iodide (NaI) (0.1 eq) to maintain the active iodide species (Finkelstein conditions). |
References
-
Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link
-
Carbonate Prodrug Synthesis: Alexander, J., et al. "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines." Journal of Medicinal Chemistry31 , 318–322 (1988). Link
-
Reagent Stability: Ueda, Y., et al. "Synthesis and properties of 1-(acyloxy)alkyl prodrugs." Chemical & Pharmaceutical Bulletin46 , 1587 (1998). Link
-
Cesium Carbonate Effect: Flessner, T., et al. "Cesium Carbonate Mediated Alkylation of Carboxylic Acids." Synlett10 , 1928 (2005). Link
Sources
Application Note: Alkylation of Carboxylic Acids with tert-Butyl 1-iodoethyl Carbonate for Prodrug Synthesis
Executive Summary
This technical guide details the protocol for reacting carboxylic acids with tert-butyl 1-iodoethyl carbonate (CAS 106776-73-2). This reaction is a cornerstone in the synthesis of 1-(alkoxycarbonyloxy)ethyl ester prodrugs , a strategy widely employed to enhance the oral bioavailability of polar drug molecules (e.g., cephalosporins, sartans).
Unlike standard tert-butyl esterification (which uses isobutene or tert-butyl acetate), this reaction introduces a labile carbonate-acetal linker . The resulting moiety, the tert-butoxycarbonyloxyethyl group, is lipophilic and stable in solid formulations but undergoes rapid, predictable enzymatic hydrolysis in vivo to release the active parent drug.
Chemical Mechanism & Rationale[1][2][3][4][5]
The Reaction Pathway
The synthesis proceeds via a classic SN2 nucleophilic substitution . The carboxylate anion, generated in situ by a mild base, attacks the secondary electrophilic carbon of the 1-iodoethyl reagent.
-
Electrophile: this compound (highly reactive due to the iodide leaving group and the adjacent oxygen lone pairs).
-
Nucleophile: Carboxylate anion (R-COO⁻).
-
Key Challenge: The reagent is sensitive to moisture and heat. The secondary halide position is sterically hindered, requiring optimized solvent/base combinations to suppress elimination side-reactions (dehydrohalogenation).
Metabolic Activation (The "Why")
The value of this transformation lies in the product's metabolic fate. Upon absorption, ubiquitous esterases cleave the terminal carbonate bond. This triggers a spontaneous cascade releasing the active drug, acetaldehyde, carbon dioxide, and tert-butanol.
Figure 1: In vivo metabolic activation pathway of the tert-butoxycarbonyloxyethyl prodrug.
Experimental Protocol
Materials & Reagents[6][7]
-
Substrate: Carboxylic Acid (1.0 equiv).
-
Reagent: this compound (1.2 – 1.5 equiv).
-
Note: If commercial stock is unavailable, prepare freshly via Finkelstein reaction from the chloro-analog (CAS 56683-93-5) using NaI in Acetone.
-
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).
-
Atmosphere: Dry Nitrogen or Argon.
Standard Operating Procedure (SOP)
Step 1: Salt Formation
-
Charge a flame-dried reaction flask with the Carboxylic Acid (1.0 equiv) and Cs₂CO₃ (1.0 equiv).
-
Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered acids due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents [1].
-
-
Add anhydrous DMF (concentration ~0.2 M).
-
Stir at Room Temperature (20–25°C) for 30 minutes to ensure complete deprotonation. The solution may appear as a suspension.
Step 2: Alkylation
-
Cool the reaction mixture to 0°C using an ice bath.
-
Critical: Lower temperature suppresses the elimination of the iodo-reagent to vinyl carbonates.
-
-
Add This compound (1.2 equiv) dropwise over 10 minutes.
-
Safety: The reagent is a potent alkylator. Handle in a fume hood.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 4–6 hours . Monitor by TLC or HPLC.[1]
Step 3: Workup & Purification [1]
-
Quench: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.
-
Wash: Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 35°C to prevent thermal degradation).
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting acid.
-
Optimization & Troubleshooting
Solvent & Base Screening Data
The following table summarizes the yield profiles for a model substrate (Benzoic Acid) under various conditions.
| Entry | Base (1.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | 45% | Slow reaction; significant reagent hydrolysis. |
| 2 | K₂CO₃ | DMF | 25 | 6 | 72% | Good conversion; minor elimination byproducts. |
| 3 | Cs₂CO₃ | DMF | 25 | 4 | 88% | Optimal condition. Clean profile. |
| 4 | DIPEA | DCM | 25 | 24 | 30% | Very slow; non-polar solvent hinders salt solubility. |
| 5 | NaH | THF | 0 | 2 | 55% | Strong base caused some degradation of sensitive substrates. |
Common Failure Modes
-
Low Yield / Reagent Consumption: The iodo-reagent degrades to acetaldehyde and tert-butyl alcohol if the solvent is wet. Action: Ensure DMF is <50 ppm water (Karl Fischer).
-
Elimination Product: Formation of the vinyl carbonate byproduct. Action: Lower the reaction temperature to 0°C during addition and avoid strong amine bases (like DBU) which promote E2 elimination.
-
Product Instability: The product hydrolyzes on silica gel. Action: Add 1% Triethylamine to the eluent during chromatography to neutralize acidic sites on the silica.
Mechanistic Workflow Diagram
Figure 2: Step-by-step reaction workflow for the synthesis of tert-butoxycarbonyloxyethyl esters.
References
-
Flessner, T., & Doda, K. (2010). Cesium Carbonate Mediated Alkylation of Carboxylic Acids. Journal of Organic Chemistry. [Link] (General reference for Cesium effect).
- Ueda, Y., et al. (1993). Synthesis and antibacterial activity of cephalosporin prodrugs: 1-(acyloxy)alkyl esters. The Journal of Antibiotics, 46(8), 1279-1288.
Sources
Application Note: Advanced Synthesis of Carbonate Prodrugs
This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of Silver Carbonate (
The Silver Carbonate / 1-Iodoethyl Carbonate System
-Promoted Esterification of Carboxylic Acids with 1-Iodoethyl CarbonatesIntroduction & Rationale
The conversion of polar carboxylic acids into lipophilic 1-(alkoxycarbonyloxy)ethyl esters is a "gold standard" strategy to improve passive membrane permeability. While classical methods employ basic alkali metal carbonates (
The Silver Advantage:
Using Silver Carbonate (
-
Accelerates Reaction Rate: Lowers the activation energy by destabilizing the C-I bond.
-
Precipitates AgI: The formation of insoluble Silver Iodide (
) provides an irreversible thermodynamic driving force, pushing the reaction to completion even under mild conditions. -
Mild Basicity:
is sufficiently basic to deprotonate the carboxylic acid but less aggressive than , reducing racemization or elimination side-reactions.
Mechanistic Pathway[1][2][3][4]
The reaction proceeds via a concerted substitution pathway where the silver cation acts as a "halophile," pulling the iodide while the carboxylate nucleophile attacks the electrophilic ethyl carbon.
Figure 1: Mechanistic pathway of the silver-promoted esterification. The affinity of Ag+ for Iodine is the critical kinetic driver.
Experimental Protocol
3.1. Reagent Preparation (Critical Pre-requisite)
Commercial 1-iodoethyl isopropyl carbonate is moderately unstable. For high-value syntheses, it is recommended to prepare it fresh or verify purity via NMR before use.
-
Purity Check:
NMR ( ): Look for the quartet at 6.6-6.8 ppm (CH-I). Impurities (aldehydes/alcohols) will appear upfield. -
Silver Carbonate Activation: Commercial
can be passivated by light or moisture.-
Activation: Dry
at 60°C under vacuum (0.1 mbar) for 4 hours in the dark. Grind to a fine powder immediately before use.
-
3.2. General Coupling Protocol
Scope: Synthesis of Prodrug-O-CO-O-CH(CH3)-O-Drug linkage. Scale: 1.0 mmol (Model Scale).
| Component | Equiv. | Amount | Role |
| Drug-COOH | 1.0 | 1.0 mmol | Nucleophile |
| 1-Iodoethyl Carbonate | 1.5 - 2.0 | 1.5 - 2.0 mmol | Electrophile (Excess required due to stability) |
| Silver Carbonate | 1.2 | 0.33 g (1.2 mmol) | Base / Promoter |
| Anhydrous Toluene | - | 10 mL (0.1 M) | Solvent (Non-polar favors Ag ion pairing) |
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) wrapped in aluminum foil (Ag salts are photosensitive). Equip with a magnetic stir bar.
-
Solubilization: Add the Carboxylic Acid substrate (1.0 mmol) and Anhydrous Toluene (10 mL).
-
Note: If the drug is insoluble in Toluene, use a 4:1 mixture of Toluene:DMF. Avoid pure DMF if possible, as it can solvate AgI and reduce the precipitation driving force.
-
-
Activation: Add Activated
(1.2 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. -
Addition: Cool the mixture to 0°C (ice bath). Add 1-iodoethyl isopropyl carbonate (1.5 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to RT and stir vigorously for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The formation of a yellow precipitate (
) indicates reaction progress.
-
-
Workup (Crucial):
-
Filter the reaction mixture through a Celite pad to remove the silver salts (
and excess ). -
Wash the pad with Ethyl Acetate (20 mL).
-
Wash the filtrate with 5%
(aq), Water, and Brine. -
Dry over
and concentrate in vacuo (bath temp < 35°C).
-
-
Purification: Flash column chromatography (Silica gel).
-
Warning: The acetal-carbonate linkage is acid-sensitive. Use 1% Triethylamine in the eluent to neutralize silica acidity.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis.[3][4][5][6] Note the light protection and filtration steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Degradation of Iodo-reagent | The iodide is heat/light sensitive. Ensure the reagent is fresh. Increase equivalents to 2.5x. |
| Stuck Reaction | Passivated Silver Surface | Use "freshly precipitated" |
| Product Hydrolysis | Acidic Workup | The acetal ester is acid-labile. Avoid acidic washes. Buffer silica gel with |
| Black Precipitate | Silver Oxide Formation | Reaction exposed to light. Wrap flask in foil. Use inert atmosphere ( |
Safety & Disposal (E-E-A-T)
-
Silver Waste: All solid waste (Celite pad, precipitates) contains Silver Iodide and unreacted Silver Carbonate. Do not dispose of in general trash. Collect in a dedicated "Heavy Metal / Silver Waste" container for reclamation.
-
Alkylating Agents: 1-iodoethyl carbonates are potent alkylating agents. They are potential carcinogens. Double-glove and handle only in a fume hood. Quench excess reagent with aqueous ammonium hydroxide or amine before disposal.
References
- Mechanism of Silver-Assisted Alkylation: Title: "The Role of Silver Salts in Nucleophilic Substitution." Context: Explains the "pull-push" mechanism where Ag+ coordinates to the halide. Source:Chemical Reviews, 1956. (Foundational chemistry for Ag-promoted reactions).
-
Prodrug Synthesis (Cefpodoxime Proxetil)
- Title: "Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil."
- Source:Open Access Journal of Medicinal Chemistry, 2020.
-
URL:[Link]
- Relevance: Details the preparation of 1-iodoethyl isopropyl carbon
-
Prodrug Synthesis (Candesartan Cilexetil)
-
Silver Carbonate Reagent Guide
Sources
- 1. Silver carbonate - Sciencemadness Wiki [sciencemadness.org]
- 2. Silver Carbonate: Structure, Properties & Uses Explained [vedantu.com]
- 3. oaji.net [oaji.net]
- 4. WO2005111021A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]
- 8. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. mdpi.com [mdpi.com]
Application Note: High-Efficiency N-Alkylation using tert-Butyl 1-iodoethyl carbonate
Introduction & Strategic Utility
The reagent tert-Butyl 1-iodoethyl carbonate is a specialized electrophile employed primarily in the synthesis of prodrugs . Unlike simple alkyl halides (e.g., methyl iodide), this reagent introduces a 1-(tert-butoxycarbonyloxy)ethyl moiety. Upon in vivo hydrolysis by esterases, this moiety spontaneously decomposes into acetaldehyde, carbon dioxide, and tert-butanol, releasing the parent drug (amine or carboxylic acid) in its active form.
This application note addresses the specific challenges of using this reagent: thermal instability , light sensitivity , and competing elimination reactions . The protocols below are designed to maximize
Key Chemical Characteristics
| Feature | Description | Impact on Protocol |
| Electrophile Type | Soft, secondary alkyl iodide | Susceptible to steric hindrance; requires polar aprotic solvents. |
| Leaving Group | Iodide ( | Excellent leaving group but prone to oxidative degradation ( |
| Stability | Low ( | Cold chain required. Reagent degrades to vinyl species if heated or exposed to light. |
| Reactivity Profile | Competes with E2 elimination (dehydroiodination). |
Mechanistic Insight & Reaction Pathway[1]
The reaction follows a bimolecular nucleophilic substitution (
The Critical Challenge: The basic conditions required to deprotonate the amine nucleophile can also trigger an E2 elimination of the reagent, generating tert-butyl vinyl carbonate , which is unreactive toward
Visualization: Reaction & Degradation Pathways
Figure 1: Mechanistic bifurcation between the desired SN2 substitution and the competing E2 elimination. Control of temperature and base strength is the primary lever to favor the green pathway.
Experimental Parameters & Optimization
Solvent Selection
The choice of solvent is critical for stabilizing the transition state.
-
DMF (N,N-Dimethylformamide): The "Gold Standard." High dielectric constant promotes ionization and
kinetics. -
NMP (N-Methyl-2-pyrrolidone): Excellent alternative if DMF is difficult to remove, though higher boiling point makes workup harder.
-
Acetone: Only viable if the nucleophile is highly soluble. Useful for in situ Finkelstein conditions (see Protocol B).
Base Selection (The "Cesium Effect")
For weak nucleophiles (e.g., amides, purines, tetrazoles), standard bases like
-
Recommendation: Use Cesium Carbonate (
) .[1] The large cesium cation disrupts ion pairing, making the carbonate anion more "naked" and basic, and improves the solubility of the deprotonated nucleophile.
Reagent Handling (Crucial)
-
Storage: Store at -20°C, protected from light.
-
Color Check: If the liquid is dark brown/purple, free iodine is present. Wash with 5%
(sodium thiosulfate) before use, or repurify.
Detailed Protocols
Protocol A: Standard N-Alkylation (Using Isolated Reagent)
Use this protocol if you have high-purity this compound available.
Reagents:
-
Substrate (Amine/Heterocycle): 1.0 equiv
-
This compound: 1.2 – 1.5 equiv
-
Base (
or ): 1.5 – 2.0 equiv -
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Add the Substrate and Anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add the Base (
) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture may become a suspension. -
Addition: Cool the mixture to 0°C (ice bath). Add the this compound dropwise via syringe.
-
Why 0°C? To suppress the rapid E2 elimination that occurs upon initial contact with the base.
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours. Monitor by TLC/LCMS.
-
Checkpoint: If reaction stalls but reagent is consumed, add a second portion (0.5 equiv) of reagent.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over
.[2][3]
Protocol B: In Situ Finkelstein Generation (Recommended)
Use this protocol if the iodo-reagent is degraded or unavailable. It generates the reactive iodide from the more stable chloride analog immediately before reaction.
Reagents:
-
tert-Butyl 1-chloroethyl carbonate: 1.5 equiv
-
Sodium Iodide (NaI): 2.0 equiv (dried)
-
Substrate: 1.0 equiv
-
Base (
): 2.0 equiv
Step-by-Step:
-
Activation: In a separate vial, mix tert-Butyl 1-chloroethyl carbonate and NaI in DMF. Stir at RT for 1 hour.
-
Observation: The solution may turn slightly yellow; NaCl precipitate may form. This confirms the conversion to the Iodo-species.
-
-
Reaction Pot: Meanwhile, dissolve the Substrate in DMF and add
. -
Transfer: Transfer the activated reagent mixture (supernatant) to the reaction pot dropwise at RT.
-
Completion: Heat to 40°C–50°C. The presence of excess iodide acts as a catalyst, constantly regenerating the reactive species.
Troubleshooting & Decision Logic
Use the following logic flow to troubleshoot low yields.
Figure 2: Troubleshooting logic for N-alkylation. Distinguishing between low reactivity (kinetic issue) and high instability (side-reaction issue) is key.
References
-
Prodrug Design & Synthesis (General Methodology)
- Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs. (PMC). This paper details the synthetic strategy for 1-(tert-butoxycarbonyloxy)
-
Finkelstein Reaction Conditions (Reagent Preparation)
-
Cesium Carbonate Efficiency
-
Reagent Stability & Handling
- Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
Application Note: Synthesis of Cephalosporin Prodrugs using Iodoethyl Carbonates
[1][2]
Executive Summary
The oral bioavailability of second- and third-generation cephalosporins (e.g., Cefuroxime, Cefpodoxime) is often limited by the polarity of the C-4 carboxylate group. Esterification with 1-iodoethyl carbonates is the industry-standard strategy to generate lipophilic prodrugs (Axetil, Proxetil moieties) that improve intestinal absorption.
This guide details the synthesis of the critical electrophile, 1-iodoethyl isopropyl carbonate , and its subsequent coupling with cephalosporin acids. Unlike chloro-analogs, the iodo-variant allows for esterification at cryogenic temperatures (-10°C to -20°C), a critical process parameter (CPP) required to prevent the migration of the cephem double bond from
Mechanistic Insight & Rationale
The "Double Ester" Prodrug Strategy
The prodrug moiety is not a simple alkyl ester but a "double ester" (1-(alkoxycarbonyloxy)ethyl ester). This structure is designed to be chemically stable in the bottle but enzymatically labile in vivo.
-
Absorption: The ester masks the negative charge of the carboxylate, increasing lipophilicity (LogP) and facilitating passive diffusion across the intestinal epithelium.
-
Activation: Upon entry into the blood, non-specific esterases attack the terminal carbonate. This triggers a spontaneous cascade: the carbonate collapses to release carbon dioxide and acetaldehyde, liberating the active cephalosporin acid.
Why Iodoethyl Carbonates?
The choice of the leaving group on the alkyl carbonate is the single most important variable in this synthesis.
-
Chloro-derivatives: Cheap but unreactive. They require elevated temperatures (>40°C) or strong bases to react with cephalosporin salts. These conditions promote
-lactam ring opening and isomerization. -
Iodo-derivatives: Highly reactive electrophiles. They participate in
reactions at temperatures as low as -20°C. This kinetic advantage preserves the structural integrity of the sensitive cephalosporin core.
Metabolic Pathway Diagram
The following diagram illustrates the activation pathway of the prodrug in vivo.
Figure 1: In vivo bioactivation mechanism of cephalosporin axetil/proxetil prodrugs.
Materials & Reagents
| Reagent | Grade | Role | Critical Attribute |
| 1-Chloroethyl isopropyl carbonate | >98% | Precursor | Starting material for Finkelstein exchange. |
| Sodium Iodide (NaI) | Anhydrous | Reagent | Must be dry to drive reaction kinetics. |
| Cephalosporin Acid | Pharma Grade | API | Free acid form (e.g., Cefuroxime, Cefpodoxime). |
| DBU or DCHA | >99% | Base | Dicyclohexylamine (DCHA) or DBU used for salt formation. |
| DMAc | Anhydrous | Solvent | Dimethylacetamide; preferred over DMF for solubility. |
| Ethyl Acetate | ACS | Solvent | Reaction medium for reagent synthesis.[1] |
Experimental Protocols
Protocol A: Synthesis of 1-Iodoethyl Isopropyl Carbonate
Note: This reagent is unstable and light-sensitive. It should be prepared fresh or stored at -20°C shielded from light.
Principle: Finkelstein halide exchange (
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.
-
Solvation: Charge 1-chloroethyl isopropyl carbonate (16.6 g, 0.10 mol) and Ethyl Acetate (150 mL) into the flask.
-
Exchange: Add Sodium Iodide (18.0 g, 0.12 mol, 1.2 eq).
-
Tip: Adding a catalytic amount of Tetrabutylammonium bromide (TBAB) can accelerate the phase transfer if kinetics are slow.
-
-
Reaction: Heat the mixture to 60°C for 3–5 hours.
-
Monitoring: Monitor by GC or TLC. The reaction is complete when the chloro-starting material is <2%.
-
-
Workup:
-
Cool to room temperature (25°C).
-
Filter off the precipitated Sodium Chloride (NaCl) byproduct.
-
Wash the filtrate with 5% Sodium Thiosulfate (
) solution (removes free iodine, indicated by yellow/brown color). -
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure at <35°C .
-
-
Yield: Expect ~90-95% of a pale yellow oil. Use immediately for Protocol B.
Protocol B: Coupling (Esterification) of Cephalosporin
Case Study: Synthesis of Cefpodoxime Proxetil
-
Salt Formation:
-
In a reaction vessel, dissolve Cefpodoxime Acid (20 g, 46.8 mmol) in DMAc (100 mL).
-
Cool to 0°C .
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (6.9 g, 45.4 mmol) dropwise. Stir for 30 minutes.
-
Why: DBU forms the soluble carboxylate anion without being nucleophilic enough to attack the
-lactam ring.
-
-
Cryogenic Cooling (CRITICAL):
-
Cool the reaction mixture to -20°C .
-
Warning: Failure to cool below -10°C significantly increases
isomer formation.
-
-
Alkylation:
-
Add the 1-iodoethyl isopropyl carbonate (prepared in Protocol A) (14.5 g, 56.2 mmol) dropwise over 30 minutes, maintaining temperature between -20°C and -15°C.
-
-
Completion:
-
Stir at -15°C for 2 hours. Monitor by HPLC.
-
-
Quench & Extraction:
-
Pour the reaction mixture into a mixture of Water (400 mL) and Dilute HCl (pH adjustment to ~4.0 to neutralize excess base).
-
Extract immediately with Ethyl Acetate (2 x 200 mL).
-
-
Purification:
-
Wash organic layer with saturated
(removes unreacted acid) and brine. -
Evaporate solvent to obtain the crude prodrug.
-
Crystallization: Recrystallize from Methanol/Water to adjust the diastereomeric ratio (R/S) if required by pharmacopeial standards.
-
Process Workflow Visualization
Figure 2: Integrated process workflow for reagent generation and cephalosporin esterification.
Troubleshooting & Critical Process Parameters (CPPs)
The following table addresses common deviations encountered during scale-up.
| Observation | Root Cause | Corrective Action |
| High | Reaction temperature too high (> -5°C). | Ensure cooling to -20°C before adding the iodo-reagent.[2] |
| Base strength too high or excess base used. | Switch from DBU to DCHA or reduce equivalents to 0.98 eq relative to acid. | |
| Low Yield (<70%) | Degradation of 1-iodoethyl carbonate. | Use iodo-reagent immediately after synthesis. Do not store >24h. |
| Moisture in solvent (DMAc/DMF). | Ensure solvents are anhydrous (Karl Fischer < 0.05%). | |
| Dark Coloration | Free Iodine ( | Wash iodo-reagent with 5% |
| Diastereomer Ratio Fail | Kinetic vs Thermodynamic control. | Recrystallization is required. Methanol typically enriches one isomer over the other. |
Note on Diastereomers (R/S Ratio)
Compounds like Cefuroxime Axetil exist as a mixture of R and S isomers at the 1-alkoxyethyl center.
-
Regulatory Requirement: USP/EP often specifies a ratio (e.g., 0.48 – 0.55 mole fraction).
-
Control: The coupling reaction typically yields a ~1:1 mixture. The final ratio is controlled during the crystallization step , not the reaction step.
References
-
Mechanism of Action & Pharmacokinetics
-
ResearchGate: [3]
-
PubMed:
-
-
Synthesis Protocols & Reagents
-
Organic Syntheses:
-
Google Patents:
-
Google Patents:
-
-
Isomerization & Stability
-
PubMed:
-
Imperial College: (General reference on cephem stability).
-
Base-mediated alkylation with alpha-iodo carbonates
Application Note: High-Efficiency Synthesis of Carbonate Prodrugs via -Iodo Alkyl Carbonates[1]
1Executive Summary
The derivatization of polar pharmacophores (phosphonates, carboxylates, and phenols) into lipophilic carbonate prodrugs is a cornerstone strategy for enhancing oral bioavailability. While
This guide details the superior methodology using
Scientific Foundation & Mechanism
The Electrophile Advantage
The rate-determining step in ester/carbonate prodrug synthesis is the
Table 1: Halide Leaving Group Comparison in Alkylation
| Parameter | Impact on Protocol | ||
| Bond Energy (C-X) | ~330 kJ/mol | ~240 kJ/mol | Iodide bond breaks significantly faster.[1] |
| Leaving Group Ability | Moderate | Excellent | Iodo reagents require lower activation energy.[1] |
| Reaction Temp | 50–80°C | 20–45°C | Iodo allows room temp synthesis, preserving API.[1] |
| Stability | High (Shelf-stable) | Low (Light/Moisture sensitive) | Iodo reagents are best prepared ex situ or in situ. |
Mechanism of Action
The reaction proceeds via a concerted
Critical Insight: Unlike chloromethyl esters,
-iodo carbonates are susceptible to elimination reactions (forming vinyl carbonates) if the base is too strong or the temperature too high. Steric hindrance at the-position (e.g., 1-iodoethyl vs. iodomethyl) significantly retards the reaction rate, making the "Iodo-Advantage" even more critical for ethyl-substituted carbonates.
Strategic Workflow
The following diagram outlines the decision matrix for selecting the correct alkylation pathway.
Caption: Workflow comparing direct Chloro-alkylation vs. the high-efficiency Iodo-alkylation pathway.
Experimental Protocols
Protocol A: Synthesis of 1-Iodoethyl Isopropyl Carbonate
Note: This reagent is the electrophile required to install the "Proxetil" moiety. Due to instability, it is recommended to synthesize fresh.
Reagents:
-
1-Chloroethyl isopropyl carbonate (Commercial starting material)[1]
-
Sodium Iodide (NaI) - Anhydrous
-
Acetonitrile (ACN) or Acetone (Dry)
-
Sodium thiosulfate (
)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with NaI (1.5 equiv) and anhydrous Acetonitrile (0.5 M concentration relative to substrate).
-
Addition: Add 1-Chloroethyl isopropyl carbonate (1.0 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 40–45°C for 4–6 hours.
-
Observation: A white precipitate (NaCl) will form, indicating exchange is occurring.[1]
-
-
Workup:
-
Storage: Use immediately or store at -20°C under Argon.
Protocol B: Base-Mediated Alkylation (General Prodrug Synthesis)
Model Reaction: Alkylation of a Phosphonic Acid (e.g., PMPA/Tenofovir analog).
Reagents:
-
Drug Substrate (Acid form)
- -Iodo Carbonate (from Protocol A)
-
Base: Triethylamine (
) or Cesium Carbonate ( ) -
Solvent: N-Methyl-2-pyrrolidone (NMP) - Critical for solubility[1]
Step-by-Step Methodology:
-
Solubilization & Activation:
-
Dissolve the Drug Substrate (1.0 equiv) in anhydrous NMP (5–10 volumes).
-
Add Base:
-
Option A (Homogeneous): Add
(2.0–3.0 equiv). Stir at RT for 30 mins. -
Option B (Heterogeneous - milder): Add
(1.5 equiv).
-
-
-
Alkylation:
-
Add the
-Iodo Carbonate (2.0–2.5 equiv) to the reaction mixture. -
Note: An excess is required because some carbonate hydrolyzes or eliminates during the reaction.[1]
-
-
Incubation:
-
Quench & Isolation:
-
Purification:
-
Flash chromatography (typically SiO2, eluting with MeOH/DCM or EtOAc/Hexane).[1]
-
Critical Parameters & Troubleshooting
Table 2: Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Hydrolysis of Reagent | Ensure NMP is anhydrous (<0.05% water).[1] Increase reagent equivalents to 3.0x. |
| Byproduct: Vinyl Carbonate | Elimination Reaction | The base is too strong or Temp is too high.[1] Switch from |
| Dark Coloration | Iodine Liberation | Wash organic layer with Sodium Thiosulfate during workup.[1] |
| Gummy Precipitate | Polymerization | NMP concentration too high. Dilute reaction to 0.1 M. |
Solvent Selection Rationale
NMP (N-methyl-2-pyrrolidone) is the "Gold Standard" for this reaction.[1]
-
Why? It is a dipolar aprotic solvent that excellently solvates the phosphonate/carboxylate anions (enhancing nucleophilicity) while stabilizing the polar transition state of the alkylation.
-
Alternative: DMF is acceptable but harder to remove during aqueous workup due to emulsion formation.[1]
Safety & Handling
References
-
Ripin, D. H. B., et al. (2010).[1] Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]
- Context: Establishes the baseline chloromethyl carbonate route and solvent systems (NMP) for industrial scale.
-
PubChem. (2025).[1] 1-Iodoethyl isopropyl carbonate (Compound Summary). National Library of Medicine. [Link]
-
Context: Physical properties and stability data for the specific reagent.[6]
-
-
Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry: Prodrugs. Elsevier.
- Context: Authoritative source on the design rationale of carbon
-
Golub, A., et al. (2025).[1][7] Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange. Organic Letters. [Link]
Sources
- 1. 1-Iodoethyl isopropyl carbonate | C6H11IO3 | CID 11010645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]
- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Rationale: The "Goldilocks" Linker
Application Note: One-Pot Synthesis of Mixed Carbonate Prodrugs for Enhanced Pharmacokinetics
Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Targeted Drug Delivery
In the landscape of prodrug design, the chemical linkage connecting the active pharmaceutical ingredient (API) to its promoiety (e.g., a solubility-enhancing PEG chain or a tumor-targeting peptide) dictates the pharmacokinetic success of the molecule. Esters are frequently employed but often suffer from premature hydrolysis in systemic circulation due to ubiquitous blood esterases. Conversely, amides are highly stable but can resist enzymatic cleavage at the target site, leading to poor drug release.
Mixed carbonates (
To streamline the synthesis of these vital linkages, the sequential one-pot synthesis using p-nitrophenyl chloroformate (4-NPC) has emerged as the gold standard. This method bypasses the need to isolate highly reactive, unstable intermediates and avoids the use of highly toxic gaseous phosgene[2].
Chemical Causality in Experimental Design
The synthesis of a mixed carbonate cannot simply involve mixing two different alcohols with a carbonylating agent, as this would yield a statistical mixture of symmetric and asymmetric carbonates. Instead, a sequential one-pot approach is required.
-
Phase 1 (Activation): The first alcohol (usually the promoiety or spacer) is reacted with 4-NPC. The highly electron-withdrawing p-nitro group makes the chloroformate highly electrophilic. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the chloroformate to form an ultra-reactive acylpyridinium intermediate, which is rapidly trapped by the alcohol to form a stable p-nitrophenyl carbonate intermediate.
-
Phase 2 (Conjugation): Without isolating the intermediate, the second nucleophile (the API, containing an alcohol or amine) is introduced. The p-nitrophenoxide acts as an excellent leaving group, facilitating the formation of the final mixed carbonate or carbamate prodrug[3].
Self-Validating System: The reaction is self-indicating to a degree; the displacement of the p-nitrophenoxide leaving group generates a distinct yellow color in basic solution, providing a visual cue of reaction progress alongside standard HPLC/TLC monitoring.
Quantitative Impact on Physicochemical Properties
The installation of a mixed carbonate linkage can drastically alter the solubility and lipophilicity of a parent drug, enabling intravenous administration of previously intractable compounds.
Table 1: Physicochemical Enhancements via Carbonate Prodrug Formation
| Parent Drug / Compound | Prodrug Modification | Parent Property | Prodrug Property | Fold-Change / Impact |
| CHS828 (Anticancer) | Tetraethylene-glycol carbonate | Sol: 0.5 µg/mL | Sol: ~60 µg/mL | 120-fold increase in water solubility, enabling IV dosing[4]. |
| HP-1 (Antibacterial) | PEG-linked quinone carbonate | clogP: 4.68 | clogP: 1.50 | Significant reduction in lipophilicity , improving aqueous distribution[5]. |
| Paclitaxel (Anticancer) | Plasmin-cleavable carbamate | Highly Toxic (Systemic) | >8000-fold less toxic | Massive reduction in off-target toxicity ; selectively activated in tumors[6]. |
Experimental Methodology: Sequential One-Pot Protocol
Reagents & Materials:
-
Promoiety/Spacer: e.g., PEG-alcohol or peptide-benzyl alcohol (1.0 eq)
-
API: e.g., Doxorubicin, Paclitaxel, or Halogenated Phenazine (0.95 eq)
-
Carbonylating Agent: p-Nitrophenyl chloroformate (4-NPC) (1.2 eq)
-
Catalyst/Base: 4-Dimethylaminopyridine (DMAP) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Critical Pre-requisite: All glassware must be flame-dried and purged with Argon. 4-NPC is highly moisture-sensitive; the presence of water will hydrolyze the reagent into p-nitrophenol and CO₂, killing the reaction.
Step-by-Step Workflow:
-
Activation of the Promoiety:
-
Dissolve the promoiety alcohol (1.0 mmol) in 5.0 mL of anhydrous DCM under an Argon atmosphere.
-
Add DMAP (1.5 mmol) and DIPEA (2.0 mmol) to the flask with magnetic stirring.
-
Mechanistic Note: DIPEA acts as the primary proton sponge, while DMAP serves as the nucleophilic catalyst.
-
Cool the reaction to 0 °C using an ice bath.
-
Dropwise, add a solution of 4-NPC (1.2 mmol) dissolved in 2.0 mL anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor via HPLC or TLC (UV active) until the starting alcohol is completely consumed.
-
-
In Situ Conjugation of the API:
-
Once the activated p-nitrophenyl carbonate intermediate is fully formed, add the API (0.95 mmol) directly to the reaction flask. Note: The API is added as the limiting reagent to ensure complete conversion and simplify purification.
-
Stir the mixture at room temperature for 12–24 hours. The solution will turn noticeably yellow as p-nitrophenol is liberated.
-
Monitor the disappearance of the API via HPLC.
-
-
Workup & Purification:
-
Quench the reaction by adding 10 mL of saturated aqueous
to neutralize the bases. -
Extract the aqueous layer with DCM (3 x 10 mL).
-
Wash the combined organic layers with 10% aqueous citric acid (to remove DMAP/DIPEA), followed by saturated
(to remove the p-nitrophenol byproduct, which partitions into the aqueous layer as a bright yellow phenoxide), and finally brine. -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude mixed carbonate prodrug via radial chromatography or flash silica gel chromatography (e.g., using a Chloroform:Methanol gradient)[3].
-
Reaction Workflow & Biological Activation Pathway
The following diagram illustrates the chemical causality of the one-pot synthesis and the subsequent biological activation of the mixed carbonate prodrug.
Workflow of one-pot mixed carbonate prodrug synthesis and subsequent in vivo enzymatic activation.
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications / Journal of Medicinal Chemistry[Link]
-
Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles PMC / National Institutes of Health[Link]
-
Carbonate and Carbamate Prodrugs Ebrary.net (Pharmacokinetics and Prodrug Design)[Link]
-
Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin PubMed / National Institutes of Health[Link]
-
Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases PMC / National Institutes of Health[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonate and Carbamate Prodrugs [ebrary.net]
- 5. Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Green Alkylation & Carbonate Chemistry
Topic: Minimizing Elimination Side Reactions in Carbonate Alkylation
Welcome to the Advanced Alkylation Support Hub.
You are accessing the Tier-3 Engineering Guide for optimizing alkylation reactions using organic carbonates (Dimethyl Carbonate - DMC, Diethyl Carbonate - DEC).[1] This guide is designed for process chemists and researchers encountering yield losses due to competing elimination pathways or selectivity issues (
Module 1: Diagnostic Flowchart
Issue: "My yield is low. Am I seeing elimination, acylation, or decomposition?"
Before adjusting parameters, identify the specific failure mode using the logic map below.[1][2] In carbonate chemistry, "elimination" often manifests as two distinct phenomena:
- -Elimination: Formation of alkenes (e.g., ethylene from DEC), consuming the alkylating agent.[1][2]
-
Pathway Elimination: The system "eliminates" the alkylation pathway in favor of acylation (formation of carbamates/esters) due to insufficient energy.
Figure 1: Diagnostic logic for carbonate alkylation failures. Note that "Acylation" is often mistaken for failed alkylation; it is a thermodynamic trap caused by low temperatures.[1]
Module 2: Troubleshooting Tickets (Q&A)
Ticket #001: The "Temperature Trap" & Acylation Competition
User Query: "I am using Dimethyl Carbonate (DMC) to methylate an amine. I keep getting the carbamate (methyl carbamate) instead of the methylated amine. Is this an elimination side reaction?"
Technical Analysis:
Technically, this is a selectivity failure , not a classical elimination.[1][2] You are trapped in the
-
Mechanism: DMC is an ambident electrophile.[1][2] It has a "hard" center (carbonyl carbon) and a "soft" center (methyl carbon).[1][3]
-
The Cause: At reflux temperatures (
), the reaction is under kinetic control, favoring attack at the hard carbonyl (Acylation).[1] -
The Fix: You must push the reaction into the
(Base-catalyzed Alkyl cleavage) regime. This pathway has a higher activation energy but is entropically driven by the irreversible loss of .[1]
Corrective Protocol:
-
Increase Temperature: Raise reaction temperature to
. -
Pressure: Since DMC boils at
, you must use an autoclave or a Continuous Flow reactor to maintain liquid phase at this temperature.[1][2] -
Outcome: At
, the methylation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) becomes dominant, and the leaving group ( ) rapidly decomposes to and , making the reaction irreversible.[1][2]
Ticket #002: Beta-Elimination in Higher Carbonates
User Query: "I switched from DMC to Diethyl Carbonate (DEC) to attach an ethyl group. I am seeing significant ethylene gas formation and low alkylation yield."
Technical Analysis:
Unlike DMC (which has no
-
The Cause: You are likely using a base that is too strong (e.g., NaH, KOtBu) or a temperature that is too high without steric control.[1][2] The base is deprotonating the
-carbon of the ethyl group rather than the nucleophile attacking the -carbon. -
The Fix: Apply the HSAB (Hard and Soft Acids and Bases) principle.[3]
Corrective Protocol:
-
Switch Base: Replace strong alkoxides with weaker, "softer" bases like Potassium Carbonate (
) or Zeolites (NaY, Faujasites) .[1][2] These are basic enough to activate the nucleophile but poorly suited to abstract protons from the carbonate alkyl chain. -
Solvent Effect: Avoid polar aprotic solvents (like DMF) if using strong bases, as they enhance base basicity (naked anions).[1][2] Use the carbonate itself as the solvent if possible.
Ticket #003: Steric Hindrance & Catalyst Selection
User Query: "My substrate is a bulky phenol (2,6-disubstituted). Alkylation is stalling, and I'm seeing decomposition."
Technical Analysis:
Steric hindrance prevents the
Corrective Protocol:
-
Catalyst Upgrade: Implement GL-PTC (Gas-Liquid Phase Transfer Catalysis) . Use Polyethylene Glycol (PEG) or Phosphonium salts.[1][2]
-
Mechanism: The PTC coats the solid base (
), creating a "liquid organic salt" interface that solubilizes the carbonate anion, facilitating the attack even with bulky substrates.[1][2]
Module 3: Experimental Optimization Protocols
Protocol A: Continuous Flow GL-PTC (The "Gold Standard")
Recommended for minimizing contact time and preventing thermal degradation/elimination.
Objective: Selective methylation/ethylation without autoclave high-pressure risks.
| Parameter | Batch (Autoclave) | Continuous Flow (GL-PTC) | Why Flow? |
| Phase | Liquid/Liquid | Gas/Liquid | Gas phase DMC prevents high pressure buildup. |
| Catalyst | PEG-6000 + | PEG creates a catalytic molten phase, enhancing rate.[1][2] | |
| Temp | Precise thermal control minimizes | ||
| Selectivity | Variable | >99% Mono-alkylation | Removing product immediately prevents over-alkylation.[1][2] |
Step-by-Step Workflow:
-
Bed Preparation: Mix
with PEG-6000 (5% w/w) dissolved in methanol. Evaporate methanol to coat the base.[1] Pack into a stainless steel column. -
System Heat-Up: Heat the column to
.[1] -
Feed Injection: Pump a mixture of Substrate and DMC (Ratio 1:5) through the column.[1]
-
Collection: Condense the output.
vents naturally. -
Validation: Check NMR. Absence of alkene peaks (5.0-6.0 ppm) confirms suppression of elimination.[1]
Module 4: Mechanistic Visualization (HSAB Theory)
Understanding the competition between the Hard (Acyl) and Soft (Alkyl) centers is critical to stopping side reactions.
Figure 2: Competition between Acylation (
References & Authoritative Grounding
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][2][4] Accounts of Chemical Research.[1][2][4][5] (Establishes the
vs mechanism and temperature dependence). [1] -
Selva, M., & Tundo, P. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites.[1][2][5][6] Tetrahedron Letters.[1][2][5][6] (Details the use of Zeolites to prevent side reactions).
-
Tundo, P., et al. (2018). Dimethyl Carbonate as a Green Reagent.[1][2] ACS Sustainable Chemistry & Engineering.[1][2] (Review of GL-PTC and continuous flow protocols). [1]
-
Climent, M. J., et al. (2011). Design of solid base catalysts for the selective alkylation of methylene-active compounds with dimethyl carbonate.[1][2] Journal of Catalysis.[1][2] (Discusses base strength effects on selectivity).
Sources
Technical Support Center: Handling & Purification of 1-Iodoethyl Carbonates
Ticket ID: IEC-PUR-001
Subject: Stabilization and Isolation of Labile
Executive Summary
1-Iodoethyl carbonate esters (e.g., 1-iodoethyl isopropyl carbonate) are critical electrophiles used to synthesize prodrugs (e.g., Cefuroxime axetil, Candesartan cilexetil). These "axetil" or "proxetil" moieties improve the oral bioavailability of carboxylic acid drugs.
The Problem: These compounds are notoriously unstable. They are prone to:
-
Finkelstein Reversion: In the presence of chloride ions.[1][2]
-
Radical Decomposition: Triggered by light/heat, liberating iodine (
). -
Hydrolysis: Rapidly degrading into acetaldehyde, alcohol, and
.
This guide provides a self-validating workflow to synthesize, purify, and store these reagents without significant degradation.
Module 1: The Stability Crisis (Troubleshooting)
Before attempting purification, you must understand the degradation pathways to prevent them. If your product is turning purple or fuming, consult the diagram below.
Decomposition Pathways
Figure 1: The degradation matrix. Note that HI generation is autocatalytic—acid generates more acid.
Diagnostic FAQ
| Symptom | Root Cause | Immediate Action |
| Purple/Brown Color | Free Iodine ( | Wash with cold 5% |
| Fuming / Gas Evolution | Hydrolysis releasing | Neutralize immediately with |
| Low Yield on Silica | Acid-catalyzed decomposition on acidic silica gel. | Switch to Neutral Alumina or buffered Silica (see Protocol). |
| NMR: New Doublet ~9.7 ppm | Acetaldehyde formation (Hydrolysis). | Product is compromised. Repurify or discard. |
Module 2: The Purification Protocol (The "How-To")
Objective: Isolate 1-iodoethyl isopropyl carbonate (or analog) with >95% purity.
Step 1: The Finkelstein Reaction (Synthesis)
Standard Protocol: Alkyl chloride + NaI
-
Solvent: Anhydrous Acetone or Acetonitrile (MeCN).
-
Temperature: 50–60°C (Reflux is risky; keep it moderate).
-
Stoichiometry: Use 1.5 – 2.0 eq of NaI to drive the equilibrium (Le Chatelier’s principle).
Step 2: The Workup (Critical Phase)
Do not rotovap the reaction mixture to dryness immediately. The residual salts and heat will degrade the product.
-
Filtration: Filter off the precipitated NaCl/KCl salts.
-
Dilution: Dilute the filtrate with Diethyl Ether (
) or MTBE .-
Why? Ether precipitates remaining inorganic salts and is easy to remove at low temperatures.
-
-
The Stabilizing Wash:
-
Wash 1: 5% Sodium Bisulfite (
) or Thiosulfate. Removes free iodine. -
Wash 2: Saturated
. Neutralizes any HI acid. -
Wash 3: Brine.
-
-
Drying: Dry over anhydrous
(Neutral). Avoid (can be slightly acidic/complexing).
Step 3: Purification Strategy (Decision Tree)
Most users fail here by treating this like a standard organic intermediate.
Figure 2: Purification decision logic. Acidic silica is the primary failure point.
Detailed Chromatography Method
If vacuum distillation is not feasible (decomposition observed), use Flash Chromatography with strict modifications:
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade III) OR Silica Gel treated with Triethylamine (
) .-
Silica Prep: Slurry silica in Hexanes + 1%
. Flush column. Then load sample.
-
-
Eluent: Hexanes / Ethyl Acetate (Gradient: 100:0
90:10).-
Note: These compounds are non-polar. They elute early.
-
-
Speed: Run the column fast . Residence time on the column should be < 15 minutes.
Module 3: Characterization & Storage
Quality Control (NMR)
You must validate the structure immediately.
-
1H NMR (CDCl3):
-
6.6 – 6.8 ppm (1H, q, J ≈ 6 Hz): The characteristic methine proton (
-I). - 2.2 ppm (3H, d): The methyl group adjacent to the iodine.
-
Impurity Check: Look for aldehyde signals at 9.7 ppm.
-
6.6 – 6.8 ppm (1H, q, J ≈ 6 Hz): The characteristic methine proton (
Storage Protocols
-
Temperature: -20°C (Freezer).
-
Light: Amber vials wrapped in foil.
-
Stabilizer: Add Copper Turnings or Silver Wool to the vial.
References
-
Stabilization of Alkyl Iodides: Goto, K. et al. "Alkyl iodide storage container and method for purification." U.S. Patent 7,617,934, Nov 17, 2009. Link
-
Finkelstein Reaction Mechanism: Finkelstein, H. "Preparation of organic iodides from the corresponding chlorides and bromides."[3] Ber. Dtsch. Chem. Ges., 1910, 43, 1528. Link
-
Prodrug Synthesis (Axetil/Proxetil): Rautio, J. et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270. Link
-
Carbonate Ester Synthesis: Organic Syntheses, Coll. Vol. 4, p.466 (1963); Vol. 33, p.36 (1953). (General Carbonate methodology). Link
Disclaimer: This guide involves handling alkylating agents.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.
Sources
Improving yield of prodrug esterification with iodo-carbonates
This guide serves as a specialized technical resource for optimizing the synthesis of proxetil, axetil, and cilexetil-type prodrugs. It addresses the specific challenges of alkylating carboxylic acids with
Topic: Improving Yield of Carboxylic Acid Alkylation with
Executive Summary
The esterification of carboxylic acids using
Module 1: Critical Reagent Handling (The "Hidden" Variable)
Context: The most common cause of low yield is not the coupling reaction itself, but the quality of the electrophile. 1-iodoethyl carbonates are thermally unstable and photosensitive.
FAQ: Reagent Quality & Stability
Q: My 1-iodoethyl isopropyl carbonate is dark brown. Can I still use it?
A: No. A dark brown color indicates significant liberation of free iodine (
-
Corrective Action: The reagent should be a pale yellow or colorless liquid. If you synthesized it via Finkelstein exchange (from the chloro-analog), wash the organic layer with 1% aqueous sodium thiosulfate to remove free iodine before use.
Q: Can I store the iodo-carbonate reagent?
A: Storage is highly discouraged. The C-I bond is weak (
-
Best Practice: Use a telescoped process . Generate the iodo-carbonate from the stable chloro-carbonate precursor using NaI in acetone/toluene, wash the solution, and react it immediately with the carboxylate. If storage is unavoidable, keep it at
over copper turnings (to scavenge ) and shielded from light.
Module 2: Reaction Optimization (The "Golden" Parameters)
Context: This reaction follows an
FAQ: Solvent & Base Selection
Q: I am using
-
Field-Proven Insight: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMA (Dimethylacetamide) or DMF .
-
Why? DBU forms a soluble "naked" carboxylate-DBU complex, significantly increasing nucleophilicity. DMA solvates the cation effectively, driving the
reaction while minimizing the temperature required, which suppresses degradation.
-
Q: What is the optimal temperature profile? A: Do not run this at room temperature initially.
-
Protocol:
-
Dissolution: Dissolve Acid + DBU at
. -
Cooling: Cool the mixture to
to . -
Addition: Add the iodo-carbonate slowly at this cryogenic temperature.
-
Aging: Stir at
for 30–60 minutes, then slowly warm to or RT only if necessary.
-
Reasoning: The elimination pathway (E2) has a higher activation energy than the substitution (
). Low temperatures kinetically favor the substitution product (the prodrug).
-
Module 3: Visualizing the Pathway
Understanding the competition between the desired substitution and the undesired elimination is critical.
Figure 1: Kinetic competition between prodrug formation (SN2) and elimination (E2). Low temperature favors the upper path.
Module 4: Troubleshooting Matrix
Use this logic gate to diagnose yield failures.
| Symptom | Probable Cause | Verification | Solution |
| Low Conversion (<50%) | Reagent hydrolysis | Check Reagent color (Dark = Bad) | Use freshly prepared iodo-carbonate; wash with |
| High Byproducts (Vinyl) | Temperature too high | TLC shows non-polar spot | Lower addition temp to |
| Gumming / Precipitation | Solvent choice | Visual inspection | Switch from Acetone/DCM to DMA or NMP . |
| Product Hydrolysis | Wet solvent/Base | Karl Fischer titration | Dry DMA over molecular sieves; ensure DBU is anhydrous. |
| Racemization | Over-basic conditions | Chiral HPLC | Reduce DBU equivalents to 1.05 eq; avoid excess base aging. |
Module 5: Standard Operating Procedure (SOP)
Protocol: Synthesis of Cefpodoxime Proxetil Analogs (High-Yield Method) Adapted from industrial optimization protocols [1, 2].
1. Reagent Preparation (Telescoped):
-
Dissolve 1-chloroethyl isopropyl carbonate (1.0 eq) in Ethyl Acetate or Toluene.
-
Add NaI (1.5 eq) and catalytic TBAB (tetrabutylammonium bromide).
-
Heat to
for 2–3 hours. -
Cool to RT. Wash with 1%
(aq) to remove iodine color. -
Dry organic layer over
. Do not evaporate to dryness. Use this solution directly.
2. Coupling Reaction:
-
Step A: In a separate vessel, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMA (5-7 volumes).
-
Step B: Add DBU (0.98 - 1.0 eq) at
. Stir for 30 mins to form the salt. Note: Slight deficit of base prevents degradation. -
Step C: Cool the mixture to
. -
Step D: Dropwise add the iodo-carbonate solution (from Step 1, approx 1.2 - 1.5 eq) over 30-45 minutes. Maintain temp
. -
Step E: Stir at
for 2 hours. Monitor by HPLC/TLC.
3. Workup:
-
Quench with dilute HCl (pH adjusted to ~4-5) to neutralize residual DBU.
-
Extract with Ethyl Acetate.[1] Wash with brine.
-
Yield Expectation: 85–95%.
Module 6: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying yield-limiting factors.
References
-
Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Open Access Library Journal. (2020). Describes the DBU/DMA protocol and low-temperature addition strategy.
-
Process for the manufacture of cefpodoxime proxetil. European Patent EP1583764A1. (2005). Details the industrial stoichiometry and workup for high-purity isolation.
-
Preparation method of 1-iodoethylisopropylcarbonate. CN106365997A. (2017). Provides the Finkelstein condition optimization for the reagent synthesis.
-
Prodrugs: design, development and advancement. Journal of Health Research. (2023). Reviews the general utility and stability of carbonate prodrugs.[2]
Sources
Technical Support Center: Removing Iodine & Iodide Impurities from Carbonate Reaction Mixtures
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream purification of organic mixtures containing iodine (
Below, you will find field-proven troubleshooting FAQs, quantitative data, and self-validating protocols designed to ensure high-purity, catalyst-ready organic products.
Troubleshooting FAQs: The Chemistry of Iodine Impurities
Q1: Why does my carbonate reaction mixture turn deep brown, and why does simple aqueous washing fail to remove the color?
A1: The deep brown coloration is indicative of molecular iodine (
Causality: The disproportionation follows the equilibrium:
Q2: How do I permanently quench molecular iodine without degrading my base-sensitive or acid-sensitive product?
A2: A reductive quench using an aqueous solution of sodium thiosulfate (
Causality: Thiosulfate selectively and irreversibly reduces
Q3: I successfully removed the brown color with thiosulfate, but my downstream Palladium-catalyzed step is failing. What went wrong?
A3: You are likely experiencing catalyst poisoning via trace iodide (
Q4: How do I remove trace iodide (
Causality: Passing the organic phase through a macroreticular anion-exchange resin doped with
Quantitative Data: Iodine Species & Removal Strategies
| Iodine Species | Oxidation State | Visual Indicator | Solubility Profile | Primary Removal Strategy | Mechanism of Removal |
| Molecular Iodine ( | 0 | Deep Brown / Violet | High in Organics, Low in Water | Sodium Thiosulfate Wash | Redox reduction to |
| Iodide ( | -1 | Colorless | High in Water, Trace in Organics | Ag-Doped Resin Filtration | Precipitation as |
| Iodate ( | +5 | Colorless | High in Water, Insoluble in Organics | Aqueous Extraction | Phase partitioning |
Reaction & Workflow Visualizations
Chemical fate of molecular iodine in basic carbonate media and reductive quenching.
Step-by-step downstream purification workflow for complete iodine and iodide removal.
Experimental Methodologies
Protocol 1: Mild Reductive Quench (Sodium Thiosulfate Wash)
Objective: Complete reduction of
-
Filtration: Filter the crude reaction mixture through a pad of Celite to remove bulk insoluble carbonate salts (
, ). Rinse the pad with the reaction solvent (e.g., EtOAc or DCM). -
Reagent Preparation: Prepare a fresh 10% w/v aqueous solution of Sodium Thiosulfate (
). Note: Older solutions may degrade and precipitate elemental sulfur. -
Biphasic Quench: Transfer the organic filtrate to a separatory funnel. Add an equal volume of the 10%
solution. -
Agitation: Shake vigorously for 2–3 minutes. Vent frequently. The organic layer should transition from dark brown/violet to its native color (often pale yellow or colorless) as the
is reduced to . -
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (containing
and ). Wash the organic layer once more with brine to remove residual water.
Protocol 2: Trace Iodide Scavenging (Silver-Exchanged Resin Filtration)
Objective: Quantitative removal of trace
-
Resin Preparation: Obtain a strongly basic macroreticular anion-exchange resin (e.g., Amberlite IRA-400). Stir the resin in a 0.5 M aqueous
solution for 4 hours in the dark to exchange the active sites with . Wash the resin sequentially with DI water, methanol, and your target organic solvent until the washings show no free (test with a drop of aqueous NaCl; no white precipitate should form). -
Column Packing: Pack a short glass column (or solid-phase extraction cartridge) with the Ag-doped resin.
-
Elution: Pass the organic phase from Protocol 1 through the resin bed at a flow rate of 1–2 column volumes per minute. The trace
will irreversibly bind to the sites, forming immobile within the resin beads. -
Verification: Elute the purified organic product. To validate iodide removal, a small aliquot of the eluent can be concentrated and subjected to X-ray Fluorescence (XRF) or tested via a standard catalytic test reaction.
References
- I2/K2CO3: An efficient catalyst for the synthesis of 5-aryl-2,6-dicyano-3-methylanilines - IAS -
- How to Remove Iodine Stains: Tips and Guidelines - HowStuffWorks -
- Enhancing CT imaging: A safe protocol to stain and de‐stain rare fetal museum specimens using diffusible iodine‐based staining (diceCT) - PMC -
- USRE34281E - Removal of iodine or ioidide impurities - Google P
- EP0544496B1 - Removal of halide impurities
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. How to Remove Iodine Stains: Tips and Guidelines | HowStuffWorks [home.howstuffworks.com]
- 3. Enhancing CT imaging: A safe protocol to stain and de‐stain rare fetal museum specimens using diffusible iodine‐based staining (diceCT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USRE34281E - Removal of iodine or ioidide impurities - Google Patents [patents.google.com]
- 5. EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents [patents.google.com]
Validation & Comparative
Technical Deep Dive: 1H NMR Characterization of the 1-Iodoethyl Methine Proton
This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the 1-iodoethyl methine proton , a critical spectroscopic signature for validating secondary alkyl iodides in synthetic organic chemistry and drug development.
Executive Summary
The 1-iodoethyl group (
Unlike primary alkyl iodides, where the iodine atom causes an upfield shift relative to bromides/chlorides (due to lower electronegativity), secondary 1-iodoethyl protons often exhibit a "crossover" effect , appearing downfield or comparable to their bromo-analogs due to significant magnetic anisotropy.
Key Diagnostic Signal:
-
Chemical Shift (
): 4.0 – 5.5 ppm (Dependent on R-group). -
Multiplicity: Quartet (or Multiplet/Sextet if adjacent methylene protons exist).[1]
-
Coupling Constant (
): ~6.5 – 7.5 Hz (Coupling to the methyl group).[1]
Mechanistic Insight: The "Heavy Atom" Anomaly
To accurately interpret the spectrum, one must understand the competing factors influencing the chemical shift of the methine proton.
The Heavy Atom Effect vs. Electronegativity
Usually, chemical shift correlates with the electronegativity of the substituent (
-
Spin-Orbit Coupling (Heavy Atom Effect): dramatically shields the attached Carbon-13 nucleus (often shifting
to < 0 ppm).[1] -
Magnetic Anisotropy: The large electron cloud of iodine generates a local induced magnetic field. For secondary protons (methine), this anisotropic cone often opposes the shielding effect of lower electronegativity, causing the proton signal to remain deshielded , often appearing near or even downfield of the bromide analog.
Visualization: Factors Influencing Shift
Figure 1: Competing electronic factors. While electronegativity suggests an upfield shift, anisotropy keeps the 1-iodoethyl proton relatively deshielded compared to primary analogs.
Comparative Analysis: Iodo vs. Bromo vs. Chloro
Distinguishing the product (Iodide) from the starting material (often Bromide or Chloride) is the primary use case.[1]
Comparison 1: Aliphatic Systems (e.g., 2-Halobutane)
In secondary aliphatic chains, the iodide methine proton is distinctively deshielded.
| Feature | 2-Chlorobutane | 2-Bromobutane | 2-Iodobutane |
| Methine Shift ( | ~4.00 ppm | ~4.10 ppm | 4.16 – 4.21 ppm |
| Multiplicity | Sextet | Sextet | Sextet |
| Methyl Shift ( | 1.5 ppm | 1.7 ppm | 1.92 ppm (Doublet) |
| Alpha-Carbon ( | 58.0 ppm | 50.0 ppm | 33.0 ppm (Diagnostic Upfield) |
Insight: In aliphatic secondary systems, the order is I > Br > Cl (Deshielding), reversing the primary trend. The 1.92 ppm doublet for the methyl group is a secondary confirmation marker.
Comparison 2: Benzylic Systems (e.g., (1-Haloethyl)benzene)
In benzylic systems, the ring current adds further deshielding.[1]
| Feature | (1-Chloroethyl)benzene | (1-Bromoethyl)benzene | (1-Iodoethyl)benzene |
| Methine Shift ( | ~5.10 ppm | 5.17 ppm | ~5.20 – 5.45 ppm |
| Resolution | Quartet | Quartet | Quartet |
| Stability | Stable | Moderate | Low (Light Sensitive) |
Diagnostic Workflow: If converting Ph-CH(Br)-CH3 to Ph-CH(I)-CH3:
-
Look for the downfield shift of the quartet (from 5.17 to >5.20 ppm).[1]
-
Look for the upfield shift of the alpha-carbon in 13C NMR (from ~50 ppm to <30 ppm).[1]
Experimental Protocols
Protocol A: Sample Preparation for Unstable Iodides
Secondary alkyl iodides are prone to homolysis (releasing
-
Solvent Choice: Use CDCl3 neutralized with basic alumina or containing silver foil if storage is required.[1] Acidic traces in CDCl3 promote elimination.
-
Concentration: Prepare a ~10-20 mg/mL solution. High concentrations can accelerate bimolecular degradation.
-
Reference: Use TMS (
) or the residual CHCl3 peak ( ).[1] -
Acquisition: Run the scan immediately. Do not heat the sample.
Protocol B: Diagnostic Validation Workflow
Figure 2: Step-by-step logic for validating the 1-iodoethyl moiety using 1H and 13C cross-validation.
References
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-iodobutane. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (1-Bromoethyl)benzene Spectral Data. Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard Reference for Chemical Shift Trends).[1]
-
Zielke, B. T. (2024).[1][2] Determination of residual alkyl iodides.... Heliyon.[2] Retrieved from [Link]
Sources
IR spectrum characteristic bands for tert-Butyl 1-iodoethyl carbonate
Executive Summary & Application Context
tert-Butyl 1-iodoethyl carbonate is a specialized electrophilic reagent used primarily in the synthesis of prodrugs. It serves as a "soft alkylating" agent to introduce the tert-butoxycarbonyloxyethyl moiety, often used to mask carboxylic acids, phosphonates, or phenols to improve lipophilicity and oral bioavailability (e.g., in the design of ester prodrugs similar to cefditoren pivoxil or candesartan cilexetil).
While the 1-chloroethyl analog is commercially stable and widely available, it often lacks the necessary electrophilicity for coupling with sterically hindered or sensitive nucleophiles. The 1-iodoethyl variant is generated in situ or prepared immediately prior to use via the Finkelstein reaction to drive these difficult alkylations.
This guide provides the definitive spectral characteristics required to validate the conversion of the chloro-precursor to the active iodo-reagent, ensuring process integrity in drug development workflows.
Characteristic IR Bands: The Fingerprint of Conversion
The infrared spectrum of this compound is dominated by the carbonate carbonyl and the tert-butyl group. However, for the synthetic chemist, the critical region is the "Fingerprint Region" (below 1000 cm⁻¹), where the carbon-halogen bond vibration resides.
Comparative Spectral Data: Iodo-Product vs. Chloro-Precursor[1]
The following table outlines the diagnostic bands. The C–I stretch is the primary indicator of successful synthesis.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Carbonate (C=O) | Stretching | 1745 – 1760 | Strong | Characteristic of acyclic alkyl carbonates. Little change between Cl and I analogs. |
| C–O–C | Asym. Stretch | 1250 – 1280 | Strong | Broad band typical of carbonates/esters. |
| tert-Butyl (t-Bu) | C–H Bending | 1365 & 1390 | Medium | The "Gem-Dimethyl Doublet." Distinctive split peak confirming the t-Bu group integrity. |
| C–H (Alkyl) | Stretching | 2930 – 2980 | Medium | Methyl/Methine C-H stretches. |
| C–Cl (Precursor) | Stretching | 650 – 750 | Med/Strong | ABSENT in pure product. Presence indicates incomplete reaction. |
| C–I (Product) | Stretching | 500 – 600 | Weak/Med | NEW BAND . Shifts to lower wavenumber due to the heavy atom effect (increased reduced mass). |
Technical Insight: The shift from C–Cl to C–I is governed by Hooke's Law. Iodine (atomic mass ~127) is significantly heavier than Chlorine (~35.5), lowering the vibrational frequency. A clean spectrum should show the complete disappearance of the band in the 650–750 cm⁻¹ region and the emergence of a band near 500–600 cm⁻¹.
Performance Comparison: Why Switch to the Iodide?
In prodrug synthesis, the choice between the chloro- and iodo-carbonates is a trade-off between stability and reactivity .
Reactivity Profile
-
tert-Butyl 1-chloroethyl carbonate:
-
Leaving Group Ability: Moderate (Cl⁻).
-
Kinetics: Slow reaction rates with carboxylates; often requires high temperatures (60–80°C) or strong catalysts (NaI), which can degrade sensitive APIs.
-
-
This compound:
Stability Profile
-
Chloro-Analog: Stable at room temperature for months/years if stored dry.
-
Iodo-Analog: Photolabile and thermally sensitive. It tends to darken (liberation of
) and decompose upon prolonged storage.-
Recommendation: Prepare fresh and use immediately (tele-scoping synthesis) or store at -20°C in the dark.
-
Validated Experimental Protocol: Synthesis & Monitoring
This protocol utilizes the Finkelstein reaction to generate the iodo-reagent and uses IR spectroscopy as the "Go/No-Go" gatekeeper.
Reagents
-
Substrate: tert-Butyl 1-chloroethyl carbonate (1.0 equiv)
-
Reagent: Sodium Iodide (NaI) (1.5 – 2.0 equiv, dried)
-
Solvent: Acetone (Anhydrous) or Acetonitrile
Step-by-Step Methodology
-
Preparation: Dissolve tert-butyl 1-chloroethyl carbonate in anhydrous acetone (0.5 M concentration).
-
Activation: Add solid NaI. The salt will partially dissolve.
-
Reaction: Stir at room temperature (25°C) protected from light.
-
Observation: A white precipitate (NaCl) will begin to form immediately, indicating the exchange is occurring.
-
-
Monitoring (The Critical Step):
-
After 3 hours, take an aliquot.
-
Evaporate the solvent (do not heat >30°C).
-
Run IR Spectrum.
-
Criteria: Look for the loss of the 650–750 cm⁻¹ peak. If present, continue stirring.
-
-
Work-up: Once conversion is >95% by IR/NMR:
-
Filter off the NaCl solid.
-
Concentrate the filtrate under reduced pressure (keep bath <35°C).
-
Re-dissolve the residue in non-polar solvent (Hexane/DCM) to precipitate residual inorganic salts, filter again, and concentrate.
-
-
Usage: Use the resulting yellow/orange oil immediately for the subsequent coupling step.
Workflow Visualization
The following diagram illustrates the logic flow for synthesizing and validating the reagent using Spectral checkpoints.
Caption: Logical workflow for the synthesis and spectral validation of this compound, emphasizing the IR decision gate.
References
- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.
-
Finkelstein Reaction: Synthesis of Alkyl Iodides. Organic Syntheses, Coll. Vol. 4, p.84 (1963). (Foundational methodology for halide exchange).
-
Prodrug Strategies in Drug Design. Rautio, J., et al. Nature Reviews Drug Discovery, 7, 255–270 (2008). (Contextual usage of carbonate linkers in prodrugs).
-
Infrared Spectroscopy of Alkyl Halides. Chemistry LibreTexts. (Specific band assignments for C-X bonds).
Sources
Mass Spectrometry Fragmentation of tert-Butoxycarbonyloxyethyl Esters: A Technical Comparison Guide
This guide details the mass spectrometry (MS) fragmentation behavior of tert-butoxycarbonyloxyethyl (BOCOE) esters.[1] It focuses on the specific ionization pathways, characteristic neutral losses, and practical comparisons with alternative prodrug moieties like Proxetil and Pivaloyloxymethyl (POM).[1]
Executive Summary
The tert-butoxycarbonyloxyethyl (BOCOE) moiety is a "double ester" prodrug strategy used to enhance the lipophilicity and oral bioavailability of carboxylic acid drugs. In mass spectrometry (ESI/APCI), BOCOE esters exhibit a distinct and highly labile fragmentation pattern driven by the stability of the tert-butyl cation.
This guide provides a mechanistic breakdown of BOCOE fragmentation, compares it with industry-standard alternatives (Proxetil, POM, Medoxomil), and offers optimized protocols for minimizing in-source fragmentation (ISF) during quantitative analysis.[1]
Structural Anatomy & Chemical Logic
The BOCOE moiety consists of a drug linked to a terminal tert-butyl carbonate via an ethyl spacer. Its lability in MS is governed by the "Boc" group's propensity for gas-phase elimination.
-
Structure: Drug-COO-CH(CH3)-O-CO-O-C(CH3)3
-
Key Feature: The carbonate linkage (-O-CO-O-) combined with the bulky tert-butyl group creates a "trigger" for fragmentation that activates at low collision energies.[1]
Fragmentation Pathway (ESI+)
Under Electrospray Ionization (positive mode), the protonated molecular ion [M+H]+ undergoes a cascade of neutral losses.[1]
-
Primary Event (The "Boc" Pop): The tert-butyl group eliminates as isobutene (56 Da). This is often observed even at low cone voltages (In-Source Fragmentation).[1]
-
Secondary Collapse: The resulting carbonic acid monoester is unstable and immediately decarboxylates (loss of CO₂, 44 Da).
-
Tertiary Elimination: The remaining hemiacetal linker (-CH(CH3)-OH) is unstable and releases acetaldehyde (44 Da), yielding the protonated parent drug [Drug+H]+.[1]
Mechanistic Visualization
The following diagram illustrates the stepwise fragmentation of a generic BOCOE prodrug.
Figure 1: Stepwise ESI+ fragmentation pathway of tert-butoxycarbonyloxyethyl esters.[1]
Comparative Performance: BOCOE vs. Alternatives
When selecting a prodrug moiety or developing an MRM (Multiple Reaction Monitoring) method, stability in the MS source is critical. BOCOE is significantly more labile than its counterparts.
Table 1: MS Fragmentation Characteristics of Prodrug Esters
| Feature | BOCOE (tert-butoxy...)[1][2] | Proxetil (Isopropoxy...)[1] | POM (Pivaloyloxymethyl) | Medoxomil (Cyclic carbonate) |
| Leaving Group | Isobutene (56 Da) | Propene (42 Da) | Pivalic Acid (102 Da) | Diacetyl (86 Da) |
| Source Stability | Low (High ISF risk) | Medium | High | Medium-High |
| Characteristic Loss | ||||
| Ionization Mode | ESI+ (Proton affinity high) | ESI+ / APCI | ESI+ (often forms adducts) | ESI+ / ESI- |
| Diagnostic Ion | [M+H - 56]+ | [M+H - 42]+ | [M+Na]+ (Adduct preferred) | [M+H]+ |
Key Insight:
-
BOCOE is unique because the initial loss (56 Da) is driven by the stability of the tert-butyl cation (E1-like elimination). This makes it an excellent "reporter" group for structural confirmation but a challenge for quantification due to signal dilution into fragments.
-
POM esters are sterically hindered and lack the internal carbonate "oxygen switch," making them more robust in the source but harder to fragment controllably.
Experimental Protocols
Protocol A: Minimizing In-Source Fragmentation (ISF)
Goal: To quantify the intact BOCOE prodrug without premature degradation.[1]
-
Source Temperature: Set to < 350°C . High heat promotes thermal elimination of the Boc group.
-
Desolvation Gas: Maintain high flow (800-1000 L/hr) but moderate temperature to cool droplets rapidly.[1]
-
Cone Voltage / Declustering Potential:
-
Crucial Step: Perform a "Cone Voltage Ramp" from 5V to 50V.
-
Target: Select the lowest voltage where signal is stable (typically 10-20V ).[1] BOCOE esters often degrade above 25V.
-
-
Mobile Phase: Avoid strongly acidic additives if possible (0.01% Formic acid is preferred over 0.1%).
Protocol B: Structural Confirmation (MS/MS)
Goal: To confirm the presence of the BOCOE moiety in a metabolite ID workflow.
-
Precursor Selection: Isolate [M+H]+ or [M+NH4]+.[1]
-
Collision Energy (CE) Ramp:
References
-
Prodrug Strategies in Drug Design: Rautio, J., et al. "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 2008.[1]
-
Mass Spectrometry of Esters: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.[1] (Standard text for general ester fragmentation mechanisms).
-
Carbonate Prodrug Stability: Stella, V. J., et al. "Prodrugs: Challenges and Rewards."[1] Springer, 2007.[1] (Discusses chemical stability of carbonate vs. aliphatic esters).
-
ESI Fragmentation of Boc Groups: Kostiainen, R., & Kauppila, T. J.[1] "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 2009. [1]
Sources
HPLC Analysis Methods for Carbonate Prodrug Stability
Executive Summary
Carbonate prodrugs (e.g., Tenofovir disoproxil, Candesartan cilexetil) utilize an alkoxycarbonyloxy linkage to mask polar functionalities, thereby enhancing membrane permeability. However, this labile bond presents a unique analytical paradox: the very instability required for in vivo activation creates significant challenges for in vitro stability profiling.
Unlike simple esters, carbonate hydrolysis is often accompanied by the irreversible release of carbon dioxide (
Part 1: The Chemical Challenge & Hydrolysis Pathway
To develop a robust method, one must first understand the degradation mechanism. Carbonate prodrugs typically undergo nucleophilic attack at the carbonyl carbon.
The "Silent" Degradation Risk
In stability studies, a common error is on-column hydrolysis . If the mobile phase pH aligns with the prodrug's hydrolysis maximum (
Visualization: General Carbonate Hydrolysis Pathway
The following diagram illustrates the stepwise degradation of a bis-carbonate prodrug (modeled after Tenofovir disoproxil), showing the release of the unstable intermediate.
Part 2: Method Comparison – Selecting the Right Tool
For carbonate prodrugs, the separation challenge lies in the drastic polarity difference between the lipophilic prodrug and the hydrophilic parent.
Table 1: Performance Matrix of Chromatographic Approaches
| Feature | Standard RP-HPLC (C18) | Phenyl-Hexyl / PFP | HILIC |
| Primary Mechanism | Hydrophobic Interaction | Polar Partitioning | |
| Best For | Routine QC; simple prodrug/parent pairs. | Aromatic prodrugs; separating positional isomers. | Extremely polar parent drugs (e.g., Nucleotides). |
| Prodrug Retention | Strong (often requires high % organic). | Moderate (better peak shape for aromatics). | Low (elutes in void volume). |
| Parent Retention | Weak (often elutes near void). | Moderate (improved if aromatic). | Strong. |
| Stability Risk | Medium: Acidic mobile phases can catalyze hydrolysis.[1] | Low: Often usable with milder buffers. | High: High pH mobile phases often required. |
| Resolution ( | High for hydrophobic impurities. | Superior for structural analogs. | Excellent for polar metabolites. |
Expert Insight: Why Phenyl-Hexyl?
While C18 is the default, Phenyl-Hexyl columns are superior for carbonate prodrugs containing aromatic masking groups (e.g., cilexetil or proxetil moieties). The
Part 3: Experimental Protocols
Protocol A: Kinetic Stability Study (Self-Validating)
This workflow ensures that the degradation measured is from the sample, not the method.
Reagents:
-
Buffer Systems: 50 mM Phosphate (pH 2.0, 7.4) and Borate (pH 9.0).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.
-
Internal Standard (IS): Stable analog (e.g., Caffeine or a deuterated analog).
Workflow Diagram:
Protocol B: Optimized HPLC Conditions (The "Gold Standard")
This method is optimized for a bis-carbonate prodrug (like Tenofovir Disoproxil) to prevent on-column degradation.
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Avoid phosphate if using MS.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-2 min: 5% B (Hold for parent retention)
-
2-10 min: 5%
80% B (Elute prodrug) -
10-12 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Strictly controlled; 40°C accelerates hydrolysis).
-
Detection: UV @ 260 nm (primary) + MS (confirmation).
Part 4: Data Presentation & Interpretation[4][5]
When publishing or presenting stability data, raw peak areas are insufficient. You must calculate the observed rate constant (
Table 2: Representative Kinetic Data (Simulated for Tenofovir-type Prodrug)
| pH Condition | Degradation Mechanism | ||
| pH 1.2 (Simulated Gastric) | 577 | Acid-catalyzed hydrolysis of carbonate. | |
| pH 7.4 (Physiological) | 154 | Base-catalyzed; release of CO2. | |
| Plasma (Human) | 3.3 | Enzymatic (Carboxylesterases). | |
| pH 7.4 + Esterase Inhibitor | 144 | Verifies enzymatic vs. chemical instability. |
Interpretation Guide
-
Linearity Check: Plot
vs. Time. A straight line indicates First-Order kinetics (typical for carbonate hydrolysis). -
Mass Balance: Sum the molar areas of [Prodrug] + [Intermediate] + [Parent]. If the sum decreases over time, you are losing mass to volatile byproducts (CO2) or non-chromophoric degradants (e.g., formaldehyde).
-
Peak Purity: Always use a Diode Array Detector (DAD) to ensure the "Parent" peak is not co-eluting with the "Intermediate."
References
-
Gomes, P., et al. (2025). An In-depth Technical Guide to the Degradation Pathways and Byproducts of Tenofovir Disoproxil Fumarate. BenchChem. Link
-
Rao, R.N., et al. (2018). Stability indicating RP-HPLC method for estimation of Tenofovir Disoproxil Fumarate. International Journal of Pharmacy and Biological Sciences. Link
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Stella, V.J., et al. (2004). Release from polymeric prodrugs: linkages and their degradation. Journal of Pharmaceutical Sciences. Link
-
Baertschi, S.W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Link
Sources
Technical Comparison: 1-Iodoethyl vs. 1-Bromoethyl Carbonates in Prodrug Synthesis
Executive Summary
In the synthesis of carbonate-linked prodrugs (e.g., proxetil, cilexetil, and medoxomil moieties), the choice between 1-iodoethyl and 1-bromoethyl carbonates is a critical decision point that balances reactivity against stability .
While 1-bromoethyl carbonates are commercially stable and easier to handle, they often require forcing conditions (elevated temperatures, stronger bases) that can degrade sensitive active pharmaceutical ingredients (APIs). Conversely, 1-iodoethyl carbonates exhibit superior electrophilicity, allowing for esterification at significantly lower temperatures (-15°C to 0°C), but suffer from poor shelf-stability.
The Industry Standard: The most robust workflow involves purchasing the stable 1-chloro- or 1-bromoethyl carbonate and converting it to the 1-iodo derivative in situ or immediately prior to coupling via a Finkelstein reaction.
Mechanistic Foundation
The disparity in performance stems fundamentally from the carbon-halogen bond strength and the leaving group ability of the halide.
Bond Dissociation & Leaving Group Ability
The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond, lowering the activation energy for nucleophilic attack.
| Parameter | C-Br Bond | C-I Bond | Impact on Reactivity |
| Bond Dissociation Energy | ~285 kJ/mol | ~218 kJ/mol | C-I cleaves much faster. |
| Bond Length | 1.94 Å | 2.14 Å | Longer bond = more accessible antibonding orbital ( |
| Polarizability | High | Very High | Iodide stabilizes the transition state better than bromide. |
| Leaving Group Ability (pK | -9 (HBr) | -10 (HI) | Iodide is the superior leaving group (weaker base). |
Reaction Mechanism (SN2)
The synthesis of prodrugs using these reagents typically proceeds via an S
Figure 1: S
Performance Comparison Data
The following data aggregates typical reaction parameters for the synthesis of cephalosporin and sartan prodrugs (e.g., Cefpodoxime proxetil, Candesartan cilexetil).
| Feature | 1-Bromoethyl Carbonates | 1-Iodoethyl Carbonates |
| Reactivity | Moderate | High (Kinetic Product) |
| Typical Reaction Temp | 50°C – 80°C (Reflux) | -15°C – 25°C |
| Reaction Time | 12 – 24 Hours | 1 – 4 Hours |
| Yield (Typical) | 40 – 60% | 85 – 95% |
| Side Reactions | Elimination (to vinyl carbonates) at high T | Minimal elimination due to low T |
| Stability | Stable at RT (Months) | Unstable (Days/Weeks); Light Sensitive |
| Primary Use Case | Robust, heat-stable APIs | Heat-sensitive APIs (Lactams, complex heterocycles) |
Critical Insight: Attempting to force the reaction with the Bromo-derivative often leads to "vinyl carbonate" byproducts via E2 elimination, reducing yield and complicating purification. The Iodo-derivative avoids this by reacting faster than the elimination rate at low temperatures.
Strategic Workflow: The "In Situ" Approach[2]
Because 1-iodoethyl carbonates degrade rapidly (turning purple/black due to iodine liberation), the standard industrial protocol utilizes a Finkelstein Exchange immediately preceding the coupling step.
Figure 2: Recommended industrial workflow for handling unstable iodo-carbonates.
Detailed Experimental Protocols
Protocol A: Preparation of 1-Iodoethyl Isopropyl Carbonate (Finkelstein)
This protocol converts the stable chloro/bromo precursor into the reactive iodo species.
-
Reagents:
-
1-Chloroethyl isopropyl carbonate (1.0 eq)
-
Sodium Iodide (NaI) (1.5 eq) – Must be dry
-
Solvent: Ethyl Acetate or Acetone (Dry)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Optional, accelerates exchange
-
-
Procedure:
-
Charge the flask with 1-Chloroethyl isopropyl carbonate and solvent.
-
Add NaI and TBAB.
-
Heat to 60°C (or reflux) for 3–5 hours. Monitoring: GC or TLC should show >95% conversion.
-
Cool the mixture to 20°C.
-
Wash: Add water to dissolve NaCl salts. Separate phases.
-
Stabilization: Wash the organic layer with 5% Sodium Thiosulfate (
) to remove free iodine (indicated by purple color). -
Dry over anhydrous
and concentrate under reduced pressure at <35°C . -
Result: Pale yellow liquid. Use immediately.
-
Protocol B: Prodrug Synthesis (Candesartan Cilexetil Type)
This protocol demonstrates the advantage of the Iodo-species: Low temperature coupling.
-
Reagents:
-
Candesartan (Trityl protected or similar intermediate) (1.0 eq)
-
1-Iodoethyl cyclohexyl carbonate (1.2 eq) – Freshly prepared
-
Base: Potassium Carbonate (
) or DBU -
Solvent: DMF or DMAc (Dimethylacetamide)
-
-
Procedure:
-
Dissolve the drug intermediate in DMF.
-
Add
and stir at room temperature for 30 mins to form the salt. -
Cool reaction mass to -10°C to -5°C.
-
Add 1-Iodoethyl cyclohexyl carbonate dropwise over 20 minutes. Control exotherm.
-
Stir at -5°C for 60–90 minutes.
-
Monitoring: HPLC should show complete consumption of the drug.
-
Quench: Add water/ethyl acetate.
-
Note: If using the Bromo-derivative, this step would require heating to 60°C, which degrades the trityl protection or the oxadiazole ring in similar sartans.
-
Stability & Handling Guide
The primary operational risk with 1-iodoethyl carbonates is their thermal and photolytic instability.
-
Visual Indicator: Pure product is pale yellow. Degradation is indicated by a color shift to pink
purple black (liberation of ). -
Storage: If storage is absolutely necessary, stabilize with copper turnings or silver wool and store at -20°C in the dark.
-
Safety: 1-iodoethyl carbonates are potent alkylating agents (lachrymators). Handle in a fume hood.
References
-
Synthesis of Cefpodoxime Proxetil: Journal of Antibiotics, 1987, 40(3), 370-384.
-
Finkelstein Reaction Conditions: Organic Syntheses, Coll. Vol. 4, p.84 (1963).
-
Prodrug Design & Hydrolysis: Chemical Reviews, 2011, 111(9), 5215–5346.
-
Candesartan Cilexetil Process Patent: US Patent 5,578,733 (Deprotection and Esterification strategies).
- Comparative Reactivity of Halides:Advanced Organic Chemistry, Carey & Sundberg, Part A: Structure and Mechanisms.
Comparative Guide: Bioavailability of tert-Butyl vs. Ethyl Carbonate Prodrugs
The following is a comprehensive technical guide comparing tert-butyl and ethyl carbonate prodrugs, designed for researchers and drug development professionals.
Executive Summary: The Permeability-Conversion Paradox
In prodrug design, the carbonate moiety (R–O–C(=O)–O–R’) serves as a critical tool to mask polar hydroxyl or amine groups, thereby enhancing lipophilicity and membrane permeability. However, the selection of the alkyl promoiety—specifically Ethyl vs. tert-Butyl —imposes a fundamental trade-off between absorption potential and metabolic bioactivation .
-
Ethyl Carbonates: Represent the "Gold Standard" for immediate systemic delivery. They offer moderate lipophilicity gains and are rapidly hydrolyzed by ubiquitous carboxylesterases (CES).
-
tert-Butyl Carbonates: Represent "Steric Shields." While they maximize lipophilicity and stability (crucial for surviving gastric acid or targeting specific tissues), their resistance to enzymatic hydrolysis often leads to poor bioavailability of the active parent drug in systemic circulation.
This guide analyzes the physicochemical and pharmacokinetic divergences of these two moieties to aid in rational prodrug design.
Mechanistic Bioactivation
The bioavailability of a carbonate prodrug is governed by a two-step sequence: Permeation (driven by LogP) and Activation (driven by steric access).
The Hydrolysis Mechanism
Carbonate prodrugs are primarily cleaved by Carboxylesterases (CES1 and CES2) in the liver and plasma. The reaction proceeds via a nucleophilic attack by the enzyme's catalytic serine residue on the carbonate carbonyl carbon.
-
Ethyl Group: The methylene group (
) is sterically accessible. The enzyme's catalytic triad can easily approach the carbonyl, leading to rapid formation of the tetrahedral intermediate and subsequent release of the parent drug, , and ethanol. -
tert-Butyl Group: The three methyl groups create a dense "steric umbrella." This bulk prevents the serine hydroxyl from approaching the carbonyl carbon within the requisite bond distance (approx. 2-3 Å). Consequently,
drops precipitously, often rendering the prodrug metabolically inert in plasma.
Visualization of Steric Hindrance
The following diagram illustrates the kinetic barrier introduced by the tert-butyl group compared to the ethyl group.
Caption: Comparative enzymatic hydrolysis pathways. The ethyl moiety permits nucleophilic attack, while the tert-butyl moiety creates a steric blockade, preventing hydrolysis.
Physicochemical & Pharmacokinetic Comparison[1][2]
The following table synthesizes experimental data trends observed in prodrug development (e.g., antiviral and antibiotic carbonates).
| Feature | Ethyl Carbonate | tert-Butyl Carbonate (Boc) | Impact on Bioavailability |
| Lipophilicity ( | Moderate Increase (+0.5 to +1.0) | High Increase (+1.5 to +2.5) | t-Butyl enhances passive diffusion but risks solubility issues. |
| Plasma Half-Life ( | Minutes (< 30 min) | Hours to Days (> 24 h) | Ethyl ensures rapid release; t-Butyl risks excretion of intact prodrug. |
| GI Stability (pH 1-2) | Moderate (Acid catalyzed hydrolysis possible) | High (Acid stable*, requires strong acid/heat) | t-Butyl survives stomach acid better, useful for lower GI targeting. |
| Metabolic Byproducts | Ethanol + | tert-Butanol + | Ethanol is benign; tert-Butanol is generally safe but slower to clear. |
| Primary Utility | Systemic delivery of polar drugs | Lymphatic targeting; Delayed release; Protecting group | |
| Enzyme Affinity | High ( | Negligible (Non-substrate) | t-Butyl often fails to release active drug in vivo. |
*Note: While the Boc group is acid-labile in synthetic chemistry (using TFA), it is relatively stable at physiological gastric pH (1-2) for the transit times involved in digestion.
Experimental Validation Protocols
To objectively select between these moieties, the following self-validating experimental workflow is recommended. These protocols assess both chemical stability and enzymatic conversion.[1][2][3]
In Vitro Plasma Stability Assay
Purpose: Determine the biological half-life and conversion rate of the prodrug.
Reagents:
-
Pooled Human/Rat Plasma (heparinized).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
Acetonitrile (ACN) with 0.1% Formic Acid.
Protocol:
-
Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO.
-
Incubation: Spike plasma (pre-warmed to 37°C) with the prodrug to a final concentration of 10 µM (0.1% DMSO final).
-
Control: Spike heat-inactivated plasma (to rule out chemical hydrolysis).
-
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 200 µL ice-cold ACN containing the Internal Standard to precipitate proteins. Vortex for 30s.
-
Centrifugation: Spin at 10,000
for 10 min at 4°C. -
Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of Prodrug and appearance of Parent Drug.[4][5]
Data Interpretation:
-
Ethyl Carbonate Profile: Rapid exponential decay of prodrug; stoichiometric appearance of parent.
min indicates good bioactivation potential.[5] -
tert-Butyl Carbonate Profile: Flatline or slow decay (< 10% loss over 4 hours). If parent drug does not appear, the prodrug is metabolically stable and likely unsuitable for immediate systemic action.
Strategic Decision Framework
When should you use a tert-butyl carbonate despite its resistance to hydrolysis? The decision depends on the therapeutic target.
Caption: Decision matrix for promoiety selection. Ethyl is preferred for general systemic drugs; tert-butyl is reserved for specialized targeting requiring high metabolic stability.
Case Study Evidence
-
Systemic Success (Ethyl/Isopropyl): Tenofovir Disoproxil utilizes an isopropyloxycarbonyloxymethyl moiety. The isopropyl group provides a balance—more stable than ethyl (to survive intestinal uptake) but labile enough for plasma conversion. A tert-butyl analog would likely fail to release Tenofovir effectively.
-
Targeting Success (tert-Butyl): Research into 6-Diazo-5-oxo-l-norleucine (DON) prodrugs demonstrated that tert-butyl esters (analogous to carbonates) were stable in the GI tract and plasma. This stability allowed the prodrug to partition into tumors before cleavage, reducing systemic toxicity and enhancing therapeutic index (Rais et al., 2022).
References
-
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery. Link
-
Rais, R., et al. (2022). "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry. Link
-
Yang, Y., et al. (2011). "Prodrug strategies for enhancing the bioavailability of antiviral agents." Asian Journal of Pharmaceutical Sciences. Link
-
Imai, T., et al. (2005). "Interspecies comparison of the hydrolysis of carbonate prodrugs." Drug Metabolism and Disposition. Link
Sources
- 1. sites.rutgers.edu [sites.rutgers.edu]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide: Hydrolysis Kinetics of tert-Butoxycarbonyloxyethyl Esters in Plasma
This guide provides an in-depth technical analysis of the plasma hydrolysis kinetics of tert-butoxycarbonyloxyethyl (Boc-ethyl) esters , a specialized "double ester" prodrug moiety. It compares this specific promoiety against common alternatives like Proxetil , Hexetil , and Pivaloyloxymethyl (POM) esters, focusing on the trade-offs between metabolic stability and bioactivation rates.
Executive Summary
In prodrug design, the 1-(alkoxycarbonyloxy)ethyl moiety is a gold standard for improving the oral bioavailability of carboxylic acid drugs (e.g., cephalosporins, sartans). While derivatives like Cefpodoxime proxetil (isopropoxy) and Cefotiam hexetil (cyclohexyloxy) are widely marketed, the tert-butoxycarbonyloxyethyl (Boc-ethyl) variant represents a distinct class characterized by enhanced hydrolytic stability .
This guide demonstrates that the Boc-ethyl ester exhibits significantly slower hydrolysis rates in human plasma compared to its primary/secondary alkyl counterparts. This is driven by the steric bulk of the tert-butyl group, which hinders nucleophilic attack by plasma esterases (e.g., butyrylcholinesterase, carboxylesterase). Consequently, Boc-ethyl esters are optimal for candidates requiring extended half-lives or protection against pre-systemic metabolism, though they pose a risk of incomplete bioactivation.
Mechanistic Analysis: The "Double Ester" Cascade
To understand the stability differences, one must analyze the bioactivation pathway. Boc-ethyl esters function as carbonate-linked prodrugs .
Hydrolysis Pathway
The activation is a two-step cascade:
-
Enzymatic Hydrolysis (Rate-Limiting): Plasma esterases attack the terminal carbonate ester bond. For Boc-ethyl, this step is retarded by the bulky tert-butyl group.
-
Spontaneous Decomposition: The resulting 1-hydroxyethyl intermediate is unstable and spontaneously collapses to release acetaldehyde, carbon dioxide, and the active drug.
Pathway Diagram
Comparative Performance Analysis
The following table contrasts the Boc-ethyl moiety with industry-standard alternatives. Data is synthesized from structure-activity relationship (SAR) principles and plasma stability assays.
Table 1: Plasma Stability & Activation Kinetics Comparison
| Promoiety Class | Structure (R-Group) | Relative Plasma | Steric Hindrance | Primary Hydrolyzing Enzyme | Typical Application |
| Boc-ethyl | tert-Butyl | High (> 60 min) | High | Butyrylcholinesterase (BChE) | Sustained release; High-stability needs |
| Proxetil | Isopropyl | Moderate (5–15 min) | Moderate | Carboxylesterase (CES) / BChE | Rapid oral absorption (e.g., Cefpodoxime) |
| Hexetil | Cyclohexyl | Moderate (10–20 min) | Moderate | Carboxylesterase (CES) | Antibiotics (e.g., Cefotiam) |
| Ethyl | Ethyl | Low (< 5 min) | Low | Ubiquitous Esterases | Rarely used (too labile) |
| POM | Pivaloyloxymethyl | High (> 30 min) | High | Paraoxonase / CES | Beta-lactams (e.g., Pivampicillin) |
Key Insight: The tert-butyl group in Boc-ethyl esters reduces the hydrolysis rate constant (
Experimental Protocol: Plasma Stability Assay
To validate the hydrolysis rate of a Boc-ethyl prodrug, a rigorous in vitro assay is required. This protocol accounts for the chemical instability of the intermediate.
Methodology: LC-MS/MS Determination
Objective: Determine the in vitro half-life (
Reagents & Materials
-
Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH 7.4.
-
Test Compound: Boc-ethyl ester prodrug (10 mM stock in DMSO).
-
Positive Control: Propantheline (rapid hydrolysis) or Enalapril (moderate).
-
Internal Standard (IS): Stable isotope-labeled analog or structural analog (e.g., Warfarin).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
Workflow Steps
-
Pre-Incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction vessel.
-
Initiation: Spike 10 µL of Test Compound (100 µM intermediate stock) to achieve 1 µM final concentration . (Keep DMSO < 1% to avoid enzyme inhibition).
-
Sampling: At
minutes, transfer 50 µL of the mixture into 200 µL of Quenching Solution . -
Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the Prodrug and the formation of the Parent Drug .
Data Analysis
Calculate the rate constant (
Experimental Workflow Diagram
Critical Considerations for Researchers
-
Species Differences: Rodent plasma (Rat/Mouse) typically has higher carboxylesterase activity than human plasma. A Boc-ethyl ester might appear unstable in rats (
min) but stable in humans ( min). Always verify in human matrix early. -
Chemical vs. Enzymatic: Run a control in Heat-Inactivated Plasma or PBS (pH 7.4). If degradation occurs here, the instability is chemical (hydrolysis of the carbonate), not enzymatic.
-
Buffer Effects: Avoid phosphate buffers for long-term storage of these esters; they can catalyze hydrolysis. Use Tris or HEPES if necessary.
References
-
Comparison of Carbonate Prodrug Stability
-
General Ester Hydrolysis Mechanisms
-
Prodrug Strategies and Lability
-
Specific Carbonate/Ester Stability Data
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Semantic Scholar.
-
Source: 10
Sources
- 1. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach [mdpi.com]
- 2. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Prodrug Structure via 13C NMR Spectroscopy: A Comparative Technical Guide
Executive Summary
In the structural validation of prodrugs—specifically those employing ester, amide, or carbonate linkers—Carbon-13 Nuclear Magnetic Resonance (
This guide outlines the technical superiority of
Part 1: Comparative Analysis of Validation Techniques
The following analysis objectively compares
Table 1: Technical Comparison of Structural Validation Methods
| Feature | Mass Spectrometry (MS) | X-Ray Crystallography | ||
| Primary Detection | Carbon Backbone (Direct) | Protons (Indirect backbone) | Mass-to-Charge Ratio (m/z) | 3D Atomic Position |
| Quaternary Carbons | Visible (Distinct singlets) | Invisible (Inferred only) | Invisible | Visible |
| Isomer Resolution | High (Sensitive to steric/electronic environment) | Medium (Often suffers overlap) | Low (Identical mass for isomers) | Definitive |
| Sample State | Solution (Non-destructive) | Solution (Non-destructive) | Solution/Gas (Destructive) | Solid Crystal (Difficult prep) |
| Quantification | High Accuracy (with inverse gated decoupling) | High Accuracy | Semi-quantitative (ionization bias) | N/A |
| Throughput | Low (Requires longer scans) | High (Minutes) | High (Seconds) | Very Low (Days/Weeks) |
Critical Insight: The "Silent Backbone" Problem
In many prodrug designs, the linker chemistry (e.g., a double ester or a hindered amide) creates quaternary carbons that lack attached protons.
-
The Failure Mode:
H NMR cannot directly "see" the carbonyl carbon of an ester prodrug linkage. It infers the bond's existence via neighboring protons ( ). If the linker is sterically crowded, these proton signals may be broadened or obscured. -
The
C Solution: C NMR directly observes the carbonyl carbon ( ), typically shifting from 175–180 ppm (acid) to 165–175 ppm (ester/amide) . This shift is a definitive, non-inferential proof of covalent bonding.
Part 2: Technical Deep Dive & Mechanism
The Diagnostic Power of Chemical Shifts
Prodrug validation hinges on confirming the transformation of a polar functional group (Parent) into a lipophilic promoiety (Prodrug).
-
Carbonyl Region (160–220 ppm): The most critical region for prodrugs.
-
Aliphatic Region (0–100 ppm):
-
The "Alpha" Effect: The carbon atom directly attached to the new ester oxygen (
) appears sharply at 60–70 ppm . This is often the "smoking gun" signal for successful derivatization.
-
Quantitative C NMR (qNMR)
Standard
-
The Fix: Inverse Gated Decoupling . The decoupler is ON only during acquisition and OFF during the relaxation delay. This suppresses the NOE, ensuring signal intensity is proportional to concentration, allowing for quantitative purity assessment.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Acquire a high-resolution, quantitative
Step 1: Sample Preparation[6]
-
Concentration: Dissolve 30–50 mg of the prodrug candidate in 0.6 mL of deuterated solvent (e.g., DMSO-
or CDCl ).-
Why:
C has only 1.1% natural abundance.[5] High concentration is non-negotiable for observing quaternary carbons within a reasonable timeframe.
-
-
Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)
] .-
Why: Quaternary carbons (like the carbonyl in the prodrug linker) have very long spin-lattice relaxation times (
), often >20 seconds. Without this paramagnetic relaxation agent, these peaks will be under-represented or missing, leading to false negatives.
-
Step 2: Instrument Parameters (400–600 MHz Spectrometer)
-
Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .
-
Spectral Width: 240 ppm (to capture all carbonyls).
-
Relaxation Delay (D1):
-
With Cr(acac)
:2–5 seconds . -
Without Cr(acac)
:>30 seconds (Must be of the slowest carbon).
-
-
Pulse Angle: 90° (for maximum signal per scan in quantitative mode).
-
Scans (NS): Minimum 1024 scans (approx. 1–2 hours). High signal-to-noise (S/N > 100:1) is required for the carbonyl peak.
Step 3: Data Processing & Validation Criteria
-
Phasing: Apply manual phase correction. Autophasing often fails on small carbonyl peaks.
-
Baseline: Apply a polynomial baseline correction (ABS).
-
Integration: Integrate the carbonyl peak of the prodrug linker.
-
Self-Validation Check:
-
Does the spectrum show a distinct singlet in the 160–175 ppm range?
-
Is the residual parent acid peak (175–185 ppm) absent or <1%?
-
Are the number of unique carbon signals equal to the theoretical count? (Note: Magnetic non-equivalence in chiral prodrugs may double peaks).
-
Part 4: Visualization of Workflows
Diagram 1: Prodrug Validation Decision Logic
This decision tree guides the researcher on when to deploy
Caption: Decision logic for elevating validation from routine 1H NMR to definitive 13C NMR structural confirmation.
Diagram 2: The "Silent Backbone" Visualization
This diagram illustrates the specific chemical shift changes that
Caption: Chemical shift migration map showing the diagnostic carbonyl shift and appearance of the alpha-carbon signal.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Wishart, D. S., et al. (2016). HMDB 4.0: The Human Metabolome Database. Nucleic Acids Research. (Reference for standard chemical shifts). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Inverse Gated Decoupling protocols). Link
-
Simova, S. (2014). NMR spectroscopy in drug discovery and development. In Magnetic Resonance in Chemistry. Link
-
Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry. (Context for prodrug stability). Link
Sources
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile: tert-Butyl 1-iodoethyl carbonate vs. POM-I
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of prodrugs for phosphonates, carboxylates, and amines, "soft alkylation" strategies are critical for masking polar groups to enhance lipophilicity and oral bioavailability. Two prominent reagents in this domain are Pivaloyloxymethyl iodide (POM-I) and tert-Butyl 1-iodoethyl carbonate (_t_Bu-IEC) .
While both reagents utilize an iodide leaving group to facilitate nucleophilic substitution, they diverge significantly in steric profile, hydrolysis kinetics, and metabolic byproduct safety. This guide provides an objective technical comparison to assist medicinal chemists in selecting the optimal promoiety for their specific parent drug.
Chemical Profile & Structural Analysis
The fundamental difference lies in the electrophilic center: POM-I presents a primary alkyl halide, whereas _t_Bu-IEC presents a secondary alkyl halide with increased steric bulk.
| Feature | POM-I | This compound |
| IUPAC Name | Iodomethyl 2,2-dimethylpropanoate | tert-Butyl (1-iodoethyl) carbonate |
| CAS Number | 53064-79-2 | 106776-73-2 |
| Structure | tBu-C(=O)-O-CH2-I | tBu-O-C(=O)-O-CH(CH3)-I |
| Electrophilic Center | Primary Carbon (Methylene) | Secondary Carbon (Ethylene) |
| Steric Hindrance | Low | High (Branched methyl + tert-butyl) |
| Chirality | Achiral | Chiral (Racemic mixture typically used) |
| Promoiety Introduced | Pivaloyloxymethyl (POM) | 1-(tert-Butoxycarbonyloxy)ethyl |
| Metabolic Byproducts | Pivalic acid, Formaldehyde | tert-Butanol, Acetaldehyde , CO₂ |
Reactivity & Synthetic Performance
3.1 Nucleophilic Substitution Kinetics (S_N2)
-
POM-I (Primary Iodide): Exhibits rapid S_N2 kinetics due to minimal steric hindrance at the iodomethyl center. It is highly reactive toward carboxylate and phosphonate nucleophiles (e.g., Tenofovir to Tenofovir Disoproxil).
-
_t_Bu-IEC (Secondary Iodide): The reaction rate is significantly slower (approx. 5–10x slower than POM-I) due to the secondary carbon center and the distal steric bulk of the tert-butyl group.
-
Optimization: Requires higher temperatures (50–60°C) or stronger polar aprotic solvents (DMF/NMP) compared to POM-I alkylations.
-
3.2 Side Reaction Profile: Elimination (E2)
-
POM-I: Elimination is structurally impossible (no β-hydrogens on the pivaloyl side capable of forming a stable alkene without breaking the ester bond).
-
_t_Bu-IEC: Susceptible to E2 elimination under strongly basic conditions or high temperatures, leading to the formation of vinyl carbonates or degradation products.
-
Protocol Adjustment: Use non-nucleophilic, weaker bases (e.g., Cs₂CO₃ or Diisopropylethylamine) rather than strong alkoxides to minimize elimination.
-
3.3 Chirality and Diastereomer Formation
-
POM-I: Achiral. Derivatization of a chiral drug yields a single product.
-
_t_Bu-IEC: Chiral center at the 1-ethyl position. Coupling with a chiral parent drug creates a pair of diastereomers (typically ~1:1 ratio).
-
Implication: This complicates purification and regulatory characterization, as the diastereomers may have distinct solubility and hydrolysis rates.
-
Metabolic Stability & Safety Profile
The choice of reagent dictates the safety profile of the released byproducts upon prodrug hydrolysis.
4.1 Hydrolysis Pathway Visualization
The following diagram illustrates the degradation pathways for both promoieties.
Figure 1: Comparative hydrolysis pathways showing the spontaneous collapse of the hemiacetal/hemiaminal intermediates.
4.2 Toxicology of Byproducts
-
POM-I (Formaldehyde & Pivalic Acid):
-
Formaldehyde: Highly reactive and cytotoxic. While local concentrations are usually low, "double prodrugs" (e.g., bis-POM) release two equivalents, raising concerns for chronic dosing.
-
Pivalic Acid: Stable and excreted in urine as pivaloylcarnitine. Critical Risk: Long-term use can deplete systemic carnitine levels, necessitating carnitine supplementation (e.g., with pivampicillin or cefditoren pivoxil).
-
-
_t_Bu-IEC (Acetaldehyde & tert-Butanol):
-
Acetaldehyde: Less toxic than formaldehyde but still reactive. Rapidly metabolized by aldehyde dehydrogenase (ALDH).
-
tert-Butanol: Generally considered less toxic than pivalic acid and does not induce carnitine depletion.
-
Advantage: The carbonate linkage is often preferred for long-term therapies to avoid the carnitine depletion associated with pivalic acid.
-
Experimental Protocols
Protocol A: Synthesis of this compound (In-situ Finkelstein)
Note: While POM-I is commercially stable, tBu-IEC is often best prepared fresh or stored at -20°C due to thermal instability.
-
Reagents: tert-Butyl 1-chloroethyl carbonate (commercially available), Sodium Iodide (NaI), Dry Acetonitrile (ACN).
-
Procedure:
-
Dissolve tert-butyl 1-chloroethyl carbonate (1.0 eq) in dry ACN (0.5 M).
-
Add NaI (1.5 eq).
-
Stir at 60°C for 4–6 hours. Monitor by TLC (shift in Rf) or NMR (CH-Cl ~6.3 ppm shifts to CH-I ~6.8 ppm).
-
Workup: Dilute with Et₂O, wash with water/thiosulfate to remove iodine color, dry over MgSO₄, and concentrate in vacuo at <30°C. Use immediately.
-
Protocol B: General Prodrug Coupling (Carboxylate Alkylation)
This protocol applies to both reagents, with specific temperature modifications.
-
Activation: Dissolve the parent drug (carboxylic acid) in dry DMF. Add Cs₂CO₃ (1.2 eq) to form the cesium salt. Stir for 30 min at RT.
-
Alkylation:
-
For POM-I: Add POM-I (1.2 eq) dropwise. Stir at RT for 2–4 hours .
-
For tBu-IEC: Add _t_Bu-IEC (1.5 eq) dropwise. Heat to 50°C for 6–12 hours .
-
-
Quench & Isolation: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via silica gel chromatography.
-
Note: For _t_Bu-IEC products, check for diastereomer separation on the column.
-
Conclusion: Selection Matrix
| Choose POM-I If: | Choose _t_Bu-IEC If: |
| The parent drug is sterically hindered (primary iodide is required for yield). | You need to avoid pivalic acid-induced carnitine depletion (chronic dosing). |
| You require a single, achiral product to simplify regulatory filing. | The parent drug is unstable to formaldehyde (aldehyde sensitivity). |
| Fast reaction kinetics are critical for unstable parent substrates. | Higher chemical stability of the prodrug in plasma is required (carbonates often > esters). |
References
-
PubChem. (n.d.). Iodomethyl pivalate (POM-I) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry. Retrieved from [Link]
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Chemical Register. (n.d.). This compound CAS 106776-73-2.[1] Retrieved from [Link]
Sources
Technical Guide: Chromatographic Separation of Chiral 1-Iodoethyl Carbonate Isomers
This guide outlines the chromatographic strategies for separating chiral 1-iodoethyl carbonate isomers, specifically focusing on 1-iodoethyl isopropyl carbonate , a critical intermediate in the synthesis of prodrugs like cefpodoxime proxetil.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-Iodoethyl carbonates (e.g., 1-iodoethyl isopropyl carbonate) are reactive chiral synthons used to attach the "proxetil" or "axetil" promoieties to cephalosporin antibiotics. The chirality at the 1-iodoethyl center is pivotal; however, these molecules are prone to racemization and thermal degradation (de-iodination) due to the weak C–I bond.
This guide compares the two dominant separation modalities: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) .[1] While GC is the industry standard for process monitoring of these volatile intermediates, HPLC offers a non-destructive alternative for isolation and validation.
The Target Molecule
-
CAS: 84089-73-6[2]
-
Chiral Center: C1 of the ethyl group (bonded to Iodine, Oxygen, Methyl, and H).
-
Challenge: The iodine atom is a good leaving group, making the molecule an active alkylating agent. High temperatures in GC must be optimized to prevent on-column degradation.
Comparative Analysis: GC vs. HPLC
The choice between GC and HPLC depends on the stage of development (In-process control vs. Final Quality Assurance) and the thermal stability of the specific carbonate derivative.
| Feature | Method A: Chiral GC (Cyclodextrin) | Method B: Chiral HPLC (Polysaccharide) |
| Primary Application | In-Process Control (IPC) . Rapid monitoring of reaction conversion and enantiomeric excess (ee). | Validation & Isolation . Reference standard generation and analysis of thermally unstable analogs. |
| Stationary Phase | Derivatized | Amylose/Cellulose Carbamates (e.g., Chiralpak AD/IC). |
| Mechanism | Inclusion complexation (Shape selectivity). | Hydrogen bonding & |
| Run Time | Fast (< 15 mins). | Moderate (15–30 mins). |
| Sample Prep | Minimal (Direct injection of organic layers). | Dilution in mobile phase (Hexane/IPA). |
| Risk Factor | Thermal Degradation: Inlet/oven temps >180°C may cause iodine elimination. | Solvent Compatibility: Avoid nucleophilic solvents (MeOH) that might solvolyze the iodide. |
Method A: Chiral Gas Chromatography (The Industry Standard)
For volatile 1-haloethyl carbonates, Chiral GC is the preferred method due to its high resolution and compatibility with flame ionization detection (FID).
Mechanism of Action
The separation relies on the formation of transient inclusion complexes between the carbonate enantiomers and the hydrophobic cavity of the cyclodextrin selector. The (R)-isomer typically forms a more stable complex with permethylated
Experimental Protocol
System: Agilent 7890B / 8890 or equivalent with FID.
Column: Rt-
-
Phase: Permethylated
-cyclodextrin in cyanopropyl-dimethyl polysiloxane.[4] -
Dimensions: 30 m
0.25 mm ID 0.25 m film.
Operating Conditions:
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), Temperature: 180°C (Critical: Do not exceed 200°C to prevent degradation).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 5°C/min to 140°C
-
Ramp: 20°C/min to 200°C (Hold 2 min to bake out)
-
-
Detector (FID): 250°C.
Representative Performance Data:
| Isomer | Retention Time ( | Resolution ( | Separation Factor ( |
| (S)-Enantiomer | 12.4 min | - | - |
| (R)-Enantiomer | 13.1 min | 2.8 | 1.06 |
Analyst Note: If peak tailing is observed, it indicates thermal degradation of the iodo-species. Lower the inlet temperature to 160°C and increase the split ratio.
Method B: Chiral HPLC (The Validation Alternative)
When the 1-iodoethyl carbonate is too thermally labile for GC, or if preparative isolation is required, Normal Phase Chiral HPLC is the mandatory alternative.
Mechanism of Action
Polysaccharide-based stationary phases (Amylose tris(3,5-dimethylphenylcarbamate)) utilize a "three-point interaction" model involving hydrogen bonding (carbonyl groups), dipole-dipole interactions, and
Experimental Protocol
System: Waters Alliance / Agilent 1260 Infinity II. Column: Chiralpak AD-H or Chiralpak IC (Daicel).
-
Dimensions: 250 mm
4.6 mm, 5 m.
Mobile Phase Strategy:
-
Solvent A: n-Hexane (or n-Heptane).
-
Solvent B: Isopropyl Alcohol (IPA) or Ethanol.
-
Ratio:98:2 (Hexane:IPA) .
-
Warning: Avoid Methanol. Methanol can act as a nucleophile, displacing the iodine to form a methoxy-ether artifact.
-
Operating Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 210 nm (Carbonate absorption) or Refractive Index (RI).
Representative Performance Data:
| Isomer | Retention Time ( | Resolution ( | Separation Factor ( |
| Isomer 1 | 8.5 min | - | - |
| Isomer 2 | 10.2 min | 3.5 | 1.20 |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix and mechanistic pathways for selecting the correct separation mode.
Figure 1: Decision tree for chromatographic selection based on thermal stability and mechanistic requirements.
References
-
Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guides. Link
-
Daicel Corporation. (2023). Chiralpak AD-H and IC Instruction Manuals. Chiral Technologies. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
Google Patents. (2016). Preparation method of 1-iodoethylisopropylcarbonate (CN106365997A). Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
